Bifenthrin
Description
Historical Context of Pyrethroid Insecticides and Bifenthrin (B131952) Development
The history of pyrethroid insecticides is rooted in the natural insecticidal properties of pyrethrins, which are extracted from chrysanthemum flowers, Tanacetum cinerariaefolium. jst.go.jpwikipedia.org Early in the 20th century, studies focused on the structural modifications of natural pyrethrins. jst.go.jpnih.gov The first synthetic pyrethroid, allethrin, was discovered in 1949. jst.go.jpnih.govmdpi.com Subsequent research in the mid-20th century, particularly by scientists at Rothamsted Experimental Station in the UK, led to the development of more potent and photostable synthetic pyrethroids. wikipedia.orgnih.gov Compounds like resmethrin (B1680537) and bioresmethrin (B1667281) were invented in 1967, representing significant advancements in insecticidal activity and lower mammalian toxicity compared to natural pyrethrins, although they were unstable in air and light, limiting their agricultural use. jst.go.jpnih.gov The development of 3-phenoxybenzyl alcohol and α-cyano-3-phenoxybenzyl alcohol moieties further expanded the commercial importance of synthetic pyrethroids for agricultural applications. jst.go.jp
Synthetic pyrethroids are broadly classified into Type I and Type II based on their chemical structure and the toxic syndrome they produce in animals. Type II pyrethroids contain an alpha-cyano group at the benzylic carbon atom, which generally enhances insecticidal activity. inchem.org this compound is considered a Type I pyrethroid as it lacks this alpha-cyano group, although some studies suggest it exhibits properties intermediate between Type I and Type II pyrethroids. nih.govresearchgate.net this compound was developed later than some other pyrethroids and was first used in the UK in 1988. inchem.org It is characterized by greater photostability and insecticidal activity compared to some earlier synthetic pyrethroids. nepc.gov.au
Current Research Landscape and Significance of this compound Studies
Current research on this compound encompasses a range of areas, reflecting its continued widespread use and the need to understand its behavior and effects in various environments. Studies investigate its environmental fate, including its persistence and degradation in soil and water. This compound has low water solubility and a high octanol-water partition coefficient, leading to strong adsorption to soil and sediment. epa.govwikipedia.org Its half-life in soil can vary depending on soil type and conditions, ranging from days to months. wikipedia.orgherts.ac.uknih.gov Research on its degradation pathways, such as hydrolysis, biodegradation, and photolysis, helps to understand its persistence in different environmental compartments. bohrium.com
Studies also continue to explore the mechanism of action of this compound at the molecular level. As a pyrethroid, this compound primarily affects the nervous system of insects by interfering with voltage-gated sodium channels, delaying their closure and leading to repetitive firing of nerves and paralysis. wikipedia.orgresearchgate.netnepc.gov.auorst.edu Research using techniques like patch-clamp and molecular modeling helps to elucidate the specific interactions of this compound with sodium channel subtypes and compare its effects to those of other pyrethroids. nih.govresearchgate.net Some studies suggest this compound's effects on sodium channels show characteristics of both Type I and Type II pyrethroids. nih.govresearchgate.net
The widespread use of this compound in agriculture and urban settings has led to research on its presence in surface waters and its potential impact on non-target aquatic organisms. researchopenworld.comnih.gov Studies have detected this compound in urban creeks and residential stream sediments. orst.edu Research investigates the toxicity of this compound to aquatic life, such as fish and invertebrates, often reporting high toxicity even at low concentrations due to factors like slow metabolism in some species and its effect as an ATPase inhibitor. wikipedia.orgresearchopenworld.comnih.govorst.educwejournal.org
Furthermore, research addresses the development of insecticide resistance in pest populations, including mosquitoes and aphids, which can impact the effectiveness of this compound and other pyrethroids. wikipedia.orgmdpi.comoup.com Studies evaluate the efficacy of this compound against resistant strains and explore strategies to manage resistance. oup.com
Research is also being conducted on novel formulations and application methods for this compound, including the synthesis of organic nanoparticles of this compound, to potentially improve its effectiveness and reduce environmental impact. researchgate.net
Here is a table summarizing some physical and chemical properties of this compound based on available data:
| Property | Value | Source |
| Color / Form | Pale tan to off-white waxy solid or viscous liquid | orst.eduorst.edunih.govwho.int |
| Odor | Weak, aromatic or faint slightly sweet | orst.edunih.govwho.int |
| Melting Point | 69 °C | nih.gov |
| Flash Point | 165 °C (closed cup) | inchem.orgnih.gov |
| Solubility in Water | <1 μg/L at 20 °C | orst.edunih.gov |
| Vapor Pressure | 1.81 x 10⁻⁷ mmHg at 25 °C | orst.edunih.gov |
| Octanol-Water Partition Coefficient (log K_ow) | 6.00 | nih.gov |
| Henry's Constant | 7.2 x 10⁻³ atm·m³/mol | epa.govorst.edu |
| Molecular Weight | 422.9 g/mol | orst.edu |
This table presents a snapshot of some key physical and chemical characteristics of this compound that are relevant to its behavior and persistence in the environment.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-3-phenylphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFRMAHOUUJSGP-IRHGGOMRSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF3O2 | |
| Record name | BIFENTHRIN | |
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DSSTOX Substance ID |
DTXSID9020160, DTXSID20891316 | |
| Record name | Bifenthrin | |
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| Record name | (+)-(1R)-cis-Bifenthrin | |
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Molecular Weight |
422.9 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide., Light brown liquid; [Merck Index] Light brown viscous liquid or off-white to pale tan solid; [HSDB] Off-white to tan solid with a mild sweet odor; [CAMEO] White powder; [MSDSonline], Off-white to pale tan waxy solid with a very faint slightly sweet odor. | |
| Record name | BIFENTHRIN | |
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| Record name | Bifenthrin | |
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Flash Point |
165 °C (329 °F) - closed cup, 165 °C (Tag open cup); 151 °C (Pensky Martens closed cup), 329 °F (closed cup) | |
| Record name | Bifenthrin | |
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Solubility |
In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C, Solubility in water: <0.1 ppb, Soluble in methylene chloride, chloroform, acetone, ether, toluene; slightly soluble in heptane, methanol | |
| Record name | Bifenthrin | |
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Density |
Density: 1.2 g/cu m at 125 °C | |
| Record name | Bifenthrin | |
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Vapor Pressure |
0.00000018 [mmHg], 1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/, 1.335x10-8 mmHg | |
| Record name | Bifenthrin | |
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Color/Form |
Light brown viscous oil, Viscous liquid; crystalline or waxy solid, Off-white to pale tan waxy solid | |
CAS No. |
82657-04-3, 439680-76-9 | |
| Record name | BIFENTHRIN | |
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| Record name | Bifenthrin | |
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| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (2-methyl[1,1'-biphenyl]-3-yl)methyl ester, (1R,3R)-rel | |
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Melting Point |
69 °C, 156.2 °F | |
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Mechanistic Elucidation of Bifenthrin Action
Neurophysiological Mechanisms of Action
The neurotoxicity of bifenthrin (B131952) stems from its affinity for voltage-gated sodium channels in both insects and mammals. These channels are responsible for the rapid influx of sodium ions into a neuron, a process essential for depolarization and the firing of action potentials. This compound interferes with the normal gating kinetics of these channels, leading to disruptions in nerve function. researchgate.netorst.eduancoturf.com.aupomais.com
Sodium Channel Gating Modulation by this compound
This compound modifies the gating kinetics of voltage-gated sodium channels by delaying their closure. orst.eduancoturf.com.au This prolonged opening results in an extended influx of sodium ions, leading to a persistent depolarization of the neuronal membrane. escholarship.org This disruption can manifest as repetitive firing of axons or, at higher concentrations, a complete block of nerve conduction due to sustained depolarization. wikipedia.orginchem.org Studies on rat cerebral cortical neurons have shown that this compound causes a pronounced late current that persists at the end of a depolarizing pulse and a slowly decaying tail current following repolarization. researchgate.netnih.gov This indicates that this compound binds to and modifies sodium channels in both the closed and open states. researchgate.netnih.gov
Differentiation between Type I and Type II Pyrethroid Characteristics in this compound Neurotoxicity
Pyrethroids are broadly classified into Type I and Type II based on their chemical structure and the resulting toxicological syndrome they produce. Type I pyrethroids lack an alpha-cyano group, while Type II pyrethroids possess one. researchgate.netorst.eduwikipedia.orginchem.orgnih.gov This structural difference influences their interaction with sodium channels. Type I pyrethroids, including this compound, typically cause repetitive firing of nerves and a tremor (T) syndrome in animals. wikipedia.orginchem.orgnih.gov Type II pyrethroids, with the alpha-cyano group, tend to cause a more prolonged opening of sodium channels, leading to a depolarization block and a choreoathetosis with salivation (CS) syndrome. wikipedia.orginchem.orgnih.gov
While this compound is generally classified as a Type I pyrethroid due to the absence of an alpha-cyano group, some research suggests it exhibits properties intermediate between Type I and Type II pyrethroids. researchgate.netnih.govnih.gov Its effects on sodium channel inactivation can be slight, similar to Type II pyrethroids, but without the large prolongation of the tail current characteristic of Type II compounds. nih.gov This mixed behavior has been observed in studies examining its effects on human voltage-gated sodium channel subtypes and in rat developmental neurotoxicity studies where effects showed similarities to both types. nih.govnih.gov
Impacts on Central and Peripheral Nervous System Functionality
This compound affects both the central and peripheral nervous systems by interfering with sodium channel gating. orst.eduancoturf.com.au In insects, this disruption leads to paralysis and death. ancoturf.com.au In mammals, the effects are generally less severe due to factors such as higher body temperature, larger body volume, and lower affinity of this compound to mammalian sodium channels compared to insect channels. wikipedia.org However, exposure can still lead to neurological symptoms. preprints.orgregulations.gov Studies have shown that this compound can induce neurological alterations in the brain, specifically in areas like the frontal cortex and striatum. nih.gov This can be associated with neuroinflammation and oxidative stress. nih.gov Histopathological studies in animal models have revealed alterations in brain tissue, including neuronal cell damage. preprints.org
Cellular and Subcellular Mechanisms of this compound
Beyond its primary interaction with sodium channels, investigations have explored other cellular and subcellular mechanisms by which this compound may exert effects, particularly at lower concentrations.
Investigations into Calcium Signaling Disruption
Research indicates that this compound can disrupt calcium signaling in neurons. researchgate.netescholarship.orgnih.govresearchgate.net Studies on cultured rodent neurons have shown that nanomolar concentrations of this compound can alter calcium oscillations, independent of voltage-gated sodium channel activity. escholarship.orgresearchgate.netnih.gov This disruption in calcium homeostasis has been observed at concentrations considered sublethal in terms of sodium channel modification. researchgate.netescholarship.org Calcium signaling plays crucial roles in various neurodevelopmental processes, and its perturbation can be linked to alterations in neurobehavior. escholarship.orgnih.govescholarship.org this compound has been found to amplify the activity of certain glutamate (B1630785) receptors, which in turn alters signaling pathways dependent on calcium. nih.gov
Environmental Fate and Biogeochemical Cycling of Bifenthrin
Bifenthrin (B131952) Persistence and Distribution in Environmental Compartments
This compound is known to persist in the environment and is considered stable to hydrolysis and photolysis under certain conditions, with slow biodegradation rates. epa.gov Its distribution across environmental compartments is primarily influenced by its strong tendency to adsorb to solid matrices. regulations.govepa.govwikipedia.org
Soil Adsorption and Partitioning Dynamics
This compound exhibits strong adsorption to soil particles, which significantly limits its mobility in soil. orst.eduregulations.govepa.govwikipedia.org This strong binding is attributed to its low water solubility and hydrophobic nature. regulations.govepa.govwikipedia.org The soil sorption coefficient (Koc) for this compound ranges from 1.31 x 10⁵ to 3.02 x 10⁵, indicating high adsorption potential. orst.edu Studies have shown that this compound is immobile in soils with high silt, clay, and organic matter content, and exhibits low mobility even in sandy soil with less organic matter. orst.edu
The distribution coefficient (Kd) of this compound in soil has been observed to vary depending on the physicochemical characteristics of the soil, ranging from 7.27 to 25.89 μg·ml⁻¹. bohrium.com This suggests that soil composition plays a significant role in the extent of this compound adsorption. bohrium.com
The aerobic half-life of this compound in soil typically ranges from 97 to 250 days, depending on the soil type. orst.edu Field dissipation studies have reported even longer half-lives, ranging from 122 to 345 days in various soil types. orst.edu While some sources indicate a half-life between 7 days and 8 months depending on soil type, this compound is noted as having one of the longest residual times in soil among currently marketed insecticides. wikipedia.org
Table 1: this compound Half-Lives in Soil
| Condition | Half-Life (days) | Source |
| Aerobic Soil | 97 - 250 | orst.edu |
| Soil with Sunlight | 106 - 147 | orst.edu |
| Field Dissipation | 122 - 345 | orst.edu |
| Laboratory (Hydrolysis) | 13.5 | bohrium.com |
| Laboratory (Biodegradation) | 12 | bohrium.com |
| Laboratory (Photolysis) | 121.5 | bohrium.com |
| Aerobic Soil Laboratory Studies | 50 - 205 | fao.org |
| Sandy Loam Soil (Aerobic) | ~78.7 | fao.org |
| Silty Clay Loam Soil (Aerobic) | ~97 | fao.org |
| Silt Loam Soil (Aerobic) | ~170 | fao.org |
| Australian Soils (24 months incubation) | 1332 - 1410 | nih.gov |
Sediment Accumulation and Sorption Characteristics
Due to its low water solubility and high hydrophobicity, this compound has a strong tendency to partition to sediment in aquatic systems. regulations.govepa.gov This leads to the accumulation of this compound in sediments, where it can persist for extended periods. regulations.gov Sediments can act as reservoirs for this compound, with slow dissolution into the water column. regulations.gov
Studies have detected this compound in sediment samples from urban creeks and residential streams, indicating its presence and persistence in these environments. orst.edu The mean concentration of this compound in residential stream sediments in central Texas was reported as 0.74 μg/g organic content (OC), with a maximum concentration of 2.9 μg/g OC. orst.edu In a sediment toxicity study, detectable levels of this compound ranging from 2.19 to 219 ng/g dry weight were found in all tested samples. orst.edu
The aerobic half-life of this compound in sediment at 20 °C ranges from 12 to 16 months. orst.edu Under anaerobic conditions, the half-life in sediment at both 20 °C and 4 °C ranges from 8 to 16 months. orst.edu
Particle-Bound Transport Potential in Aquatic Systems
While this compound has low water solubility, soil-bound this compound has the potential to contaminate surface waters through runoff. orst.edu Its strong affinity for soil particles and organic matter facilitates its transport bound to suspended solids in aquatic systems. regulations.govepa.govresearchgate.netmosquitoes.orgnih.govbeyondpesticides.org
Studies have shown that this compound is enriched on suspended solids in urban catch basins, with concentrations ranging from 42 to 93,600 ng/g. researchgate.netmosquitoes.orgnih.gov The high detection frequency of this compound, particularly as particle-bound residues, suggests that urban catch basins can serve as a significant secondary source for the contamination of downstream surface waters. researchgate.netmosquitoes.orgnih.govbeyondpesticides.org The strong affinity of pyrethroids like this compound for dissolved organic carbon (DOC) can also enhance their mobility in streams and in soils via runoff containing high amounts of DOC. mosquitoes.org
This compound Degradation Pathways
This compound is considered relatively stable in the environment, with degradation occurring through various biotic and abiotic processes, albeit at relatively slow rates. regulations.govepa.govnih.gov
Microbial Biotransformation of this compound
Microbial degradation is a significant pathway for the breakdown of this compound in the environment, particularly in soil. nih.govwisdomlib.orgnih.govplos.orgresearchgate.netfrontiersin.org Numerous microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize this compound. nih.govwisdomlib.orgplos.orgresearchgate.netfrontiersin.orgresearchgate.net
Bacterial degradation of this compound primarily involves the cleavage of the ester bond and the breakdown of the biphenyl (B1667301) moiety. nih.govnih.govplos.orgresearchgate.netresearchgate.net
One of the major biotic degradation pathways involves the hydrolysis of the ester linkage, leading to the formation of 4'-hydroxy this compound. orst.edunih.gov This hydrolysis can be catalyzed by carboxylesterases produced by microorganisms. researchgate.net
Another important degradation mechanism observed in some bacterial strains is the cleavage of the biphenyl group. nih.govplos.orgresearchgate.netresearchgate.net For example, the yeast strain Candida pelliculosa ZS-02 has been shown to first degrade this compound by hydrolysis of the carboxylester linkage to produce cyclopropanecarboxylic acid and 2-methyl-3-biphenylyl methanol (B129727). nih.govplos.orgresearchgate.net Subsequently, 2-methyl-3-biphenylyl methanol is further transformed by biphenyl cleavage, forming metabolites such as 4-trifluoromethoxy phenol, 2-chloro-6-fluoro benzylalcohol, and 3,5-dimethoxy phenol. nih.govplos.orgresearchgate.net This pathway can lead to the detoxification of this compound. nih.govplos.orgresearchgate.net
Other minor pathways of biotic degradation include hydroxylation and oxidation, which can lead to the formation of metabolites such as benylphenoxy acid, BP alcohol, and BP aldehyde. nih.govekb.eg
Specific bacterial strains have been identified with significant this compound degradation capabilities. For instance, a Bacillus species strain 3RF2C showed 88% biodegradation of this compound in a liquid culture medium after 5 days. researchgate.net Another bacterial isolate, IY1, achieved 73.42% degradation of this compound after 8 days, producing non-toxic metabolites like benzene (B151609) 1,1(methylthio) ethylidine, monochlorotrifluromethane, and benzene. wisdomlib.org Bacteria belonging to genera such as Bacillus, Brevibacillus, Ochrobactrum, Pseudomonas, Serratia, and Sphingobium are known for their metabolic activity in degrading various pyrethroids, including this compound. frontiersin.org
Table 2: Examples of Microbial this compound Degradation
| Microorganism | Degradation Efficiency | Conditions | Metabolites Identified | Source |
| Candida pelliculosa ZS-02 | Complete degradation | 50 mg/L in 8 days, 32.3 °C, pH 7.2 | Cyclopropanecarboxylic acid, 2-methyl-3-biphenylyl methanol, 4-trifluoromethoxy phenol, 2-chloro-6-fluoro benzylalcohol, 3,5-dimethoxy phenol | nih.govplos.orgresearchgate.net |
| Bacterial isolate IY1 | 73.42% in 8 days | Contaminated soil | Benzene 1,1(methylthio) ethylidine, monochlorotrifluromethane, benzene | wisdomlib.org |
| Bacillus pseudomycoides 3RF2C | 88% in 5 days | 30.0 mg/L in liquid culture medium, 32 °C, 130 rpm | Not specified in detail in source | researchgate.net |
| Penicillium chrysogenum (PC) | Up to 85% in 24 days | 10 mg/L, 30 °C, pH 7 | Four metabolites via hydrolytic cleavage of carboxyl-ester linkage | researchgate.netresearchgate.net |
The degradation pathway proposed for some microorganisms involves the initial hydrolysis of the ester linkage, followed by the cleavage of the biphenyl ring. nih.govplos.orgresearchgate.netresearchgate.net This enzymatic breakdown by microbial communities plays a vital role in the biogeochemical cycling and removal of this compound from contaminated environments. nih.govwisdomlib.orgplos.orgresearchgate.net
Fungal and Yeast-Mediated Degradation Pathways
Microorganisms, including fungi and yeasts, play a role in the degradation of this compound in various environmental matrices. Studies have identified specific microbial strains capable of breaking down this compound. For instance, the yeast strain Candida pelliculosa ZS-02, isolated from activated sludge, has demonstrated high efficiency in degrading this compound over a range of temperatures (20–40 °C) and pH levels (5–9). researchgate.netnih.gov This strain could completely metabolize this compound at a concentration of 50 mg/L within 8 days under optimal conditions (32.3 °C and pH 7.2). researchgate.netnih.gov C. pelliculosa ZS-02 can utilize this compound as a sole carbon source or co-metabolize it in the presence of glucose, tolerating concentrations up to 600 mg/L. researchgate.netnih.gov
The degradation pathway initiated by C. pelliculosa ZS-02 involves the hydrolysis of the carboxylester linkage, yielding cyclopropanecarboxylic acid and 2-methyl-3-biphenylyl methanol. researchgate.netnih.gov Subsequently, 2-methyl-3-biphenylyl methanol undergoes further transformation through biphenyl cleavage, leading to the formation of 4-trifluoromethoxy phenol, 2-chloro-6-fluoro benzylalcohol, and 3,5-dimethoxy phenol, contributing to detoxification. researchgate.netnih.gov This represents a novel degradation pathway involving both ester linkage hydrolysis and biphenyl cleavage in a microorganism. researchgate.netnih.gov
Other microorganisms, including certain bacterial genera like Bacillus, Brevibacillus, Ochrobactrum, Pseudomonas, Serratia, and Sphingobium, have also been identified as capable pyrethroid degraders, with some showing efficacy against this compound. frontiersin.org For example, Bacillus sp. DG-02 nearly completely degraded this compound at a concentration of 100 mg/L within a few days and could degrade 61% of a very high concentration (1200 mg/L) within seven days. frontiersin.org
In soil, the fungal strain C. pelliculosa ZS-02 at a concentration of 1 × 107 spores/g soil was capable of degrading this compound at 50 mg/kg, removing almost 75% within 10 days, compared to only 8.4% degradation in non-sterilized control soil without the inoculum. frontiersin.org
Abiotic Degradation Processes in Environmental Matrices
Abiotic factors such as light and water can also contribute to the degradation of this compound in the environment, although generally to a lesser extent compared to some other pesticides.
Photodegradation Studies
This compound is considered relatively photo-stable, particularly in aqueous solutions. orst.edunih.govregulations.gov Aqueous photolysis half-lives have been reported to range from 276 to 416 days. orst.edu In natural sunlight, this compound exhibited a half-life of 255 days. nih.gov Studies using artificial light sources have also indicated slow degradation, with half-lives exceeding 30 days in sterile acetonitrile (B52724):water solutions irradiated outdoors with natural sunlight. epa.gov Calculated half-lives in these studies were around 300.5 and 209 days. epa.gov
On soil surfaces, the measured half-lives for this compound in two photolysis studies were 84 and 124 days. fao.orgfao.org Photodegradation in water solution can follow an approximately pseudo-first-order reaction. asianpubs.org Mass spectrometry results suggest that this compound initially undergoes spatial isomerization before further degradation through processes like molecular rearrangement, oxidation-reduction, and dechlorination. asianpubs.org
The presence of certain substances can influence the rate of photodegradation. For instance, the addition of copper salts has been shown to enhance the photodegradation of this compound in solvents like acetonitrile and methanol. researchgate.netnih.gov In acetonitrile, the photodegradation rate increased from 5.0 × 10⁻³ to 9.0 × 10⁻³ h⁻¹, and in methanol, from 7.0 × 10⁻³ to 9.05 × 10⁻³ h⁻¹ with the addition of copper. researchgate.netnih.gov
Hydrolysis in Aqueous Systems
This compound is reported to be stable to abiotic hydrolysis across a range of pH values commonly found in the environment. orst.eduregulations.govfao.orgherts.ac.uk Over a 30-day period, this compound remained stable to hydrolysis in water at 25 °C at pH 5, 7, and 9. orst.edu Due to its very low solubility in water, hydrolysis is not considered a significant degradation pathway. fao.orgfao.org
Metabolic Fate in Terrestrial and Aquatic Biota
The metabolic fate of this compound varies between different organisms. In mammals, pyrethroids, including this compound, are generally less toxic than in insects and fish due to the ability of mammals to rapidly break down the compound. wikipedia.org Metabolism in mammals primarily involves the hydrolysis of the ester linkage and oxidation of the resulting alcohol to the corresponding acid. orst.eduorst.edu The cytochrome P450 family of enzymes is involved in the degradation of this compound in humans and rats. wikipedia.org
Major metabolites detected in rat plasma include the hydrolysis product 2-methyl-3-phenylbenzylalcohol and the oxidation product 2-methyl-3-phenylbenzoic acid (MPA). orst.eduorst.edu Studies in rats have shown that this compound is rapidly metabolized in the liver to a number of metabolites through hydrolysis of the ester linkage, oxidation of aromatic rings and methyl groups, and conjugation reactions. orst.eduorst.edu
In aquatic organisms, particularly fish, this compound can be highly toxic. wikipedia.orgorst.edu One reason for the high sensitivity in fish is their slower metabolism compared to mammals, which results in this compound remaining in their system for longer periods. wikipedia.orgoup.com this compound can concentrate in fish tissues, with bioconcentration factors reported as high as 21,000 to 28,000 in fathead minnows exposed to low concentrations over extended periods. orst.edu
Metabolism of this compound in fish can also be enantioselective. acs.org In zebrafish embryos, the estrogenic metabolite 4-hydroxythis compound (4-OH-BF) was identified, with its formation being higher after liver development. acs.org This formation was reduced by a cytochrome P450 inhibitor and was greater when exposed to the 1R-cis-bifenthrin enantiomer compared to the 1S-cis-bifenthrin enantiomer. acs.org However, metabolites were not observed in Japanese medaka embryos, suggesting species-specific metabolic effects. acs.org
Biotransformation in animals can lead to the formation of water-soluble, inactive compounds. nih.gov
Dynamics of this compound in Specialized Environmental Matrices
Dissipation and Residue Dynamics in Agricultural Commodities and Plants
This compound is essentially non-systemic in plants, with only limited translocation observed from treated soils or plant parts to untreated parts. fao.orgfao.org Unchanged and unconjugated this compound is typically the predominant residue found in plants. fao.orgfao.orgnih.gov No significant cis- to trans-isomerization has been observed in plant metabolism studies. fao.orgfao.org
The dissipation of this compound residues in agricultural commodities and plants varies depending on factors such as the crop type, application rate, and environmental conditions. Dissipation generally follows first-order kinetics. nih.govresearchgate.net
Studies on various crops have reported different dissipation rates and half-lives:
In tomato, initial deposits of 0.85 mg/kg dissipated to below the detectable limit by the 5th day after the last spray. bepls.com The half-life on tomato was reported as 4.47 days. bepls.com
In pigeon pea, residues dissipated with time, with a half-life of approximately 3.34 days at both recommended and high application doses. nih.gov
In cabbage, the half-life was reported as 2.70 days. researchgate.net Initial deposits of 2.24 mg/kg dissipated to below the determination level by the 10th day. ijcmas.com
In grapevine, dissipation rates varied between grapes and leaves. Dissipation factor (k) values at the recommended dose were 0.1549 day⁻¹ for grapes and 0.235 day⁻¹ for grape leaves. mdpi.comnih.gov Half-life values were 4.08 days for grapes and 1.885 days for grape leaves at the recommended dose. mdpi.com Initial deposits were significantly higher in leaves compared to grapes due to the surface area to weight ratio. mdpi.comnih.gov
In wheat seedlings, half-lives ranged from 2.4 to 10.5 days. researchgate.net
In field beans, initial deposits of 2.62 mg/kg dissipated to below the determination level by the 7th day after the last spray. ijcmas.com
On apple fruit, half-lives ranged from 4.85 to 5.22 days at a lower dose and 4.38 to 6.66 days at a higher dose. ijcmas.com
Residue levels at harvest time are a critical consideration for food safety. Studies have shown that residues in harvested grains of chickpea and pigeon pea were below the detectable limit (<0.01 mg/kg) and the European Union MRL of 0.02 mg/kg. nih.govresearchgate.net In wheat grain, terminal residues at harvest were below the MRL of 0.5 mg/kg. researchgate.net However, relatively high residue levels were noted in wheat straw. researchgate.net
Simple washing with tap water has been shown to effectively remove this compound residues from grapes, reducing levels to below the MRL in laboratory studies. mdpi.comnih.gov However, washing was not as effective in reducing residues on grape leaves to the MRL. mdpi.com
The dissipation of this compound in soil under agricultural crops also occurs, with reported half-lives ranging from 2-3 days in soil under pulses to 3.73 and 3.01 days in soil under pigeon pea at different application rates. nih.gov
Here is a table summarizing some dissipation data in various crops:
| Commodity/Plant Part | Application Dose (g a.i./ha) | Initial Deposit (mg/kg) | Half-life (days) | Reference |
| Tomato | 100 | 0.85 | 4.47 | bepls.com |
| Pigeon Pea | Recommended | 2.08 | 3.34 | nih.gov |
| Pigeon Pea | Double Recommended | 4.58 | 3.34 | nih.gov |
| Cabbage | 100 | 2.24 | 2.70 | researchgate.netijcmas.com |
| Grape (Fruit) | Recommended | - | 4.08 | mdpi.com |
| Grape Leaves | Recommended | - | 1.885 | mdpi.com |
| Wheat Seedlings | - | - | 2.4 - 10.5 | researchgate.net |
| Field Bean | 812 | 2.62 | - | ijcmas.com |
| Apple Fruit | 60 | 0.669 - 1.062 | 4.85 - 5.22 | ijcmas.com |
| Apple Fruit | 120 | 1.348 - 1.784 | 4.38 - 6.66 | ijcmas.com |
Note: Initial deposit data may vary based on application method, formulation, and measurement time point.
Fate in Nursery and Soilless Growing Media
Research into the fate of this compound in nursery potting media is particularly relevant because these highly-organic substrates differ significantly from natural mineral soils in their chemical and physical properties. lsu.edulsu.edu Nurseries commonly use soilless media, often composed of materials like pine bark and sand, and this compound is frequently incorporated into these media for pest control, particularly against pests such as imported fire ants and black vine weevils. lsu.edulsu.educontrolsolutionsinc.comusda.gov
Studies have investigated the persistence and movement of this compound in these unique substrates. In one study using a nursery medium of 90% pine bark and 10% mason sand, this compound levels in the potting media initially declined but then remained constant over a 180-day period. lsu.edulsu.edu This suggests a degree of stability or slow degradation within this type of organic medium.
The persistence of this compound in potting media appears to be substantial. Analysis of residues from potting media aged under northern nursery conditions indicated that this compound can have a half-life of at least 3 years, irrespective of the specific medium composition. allenpress.comallenpress.com Another study estimated a median half-life of 3.1 years across different initial concentrations and media types, with median half-lives of 3.0, 3.4, and 3.1 years for initial concentrations of 5, 10, and 20 ppm, respectively. allenpress.com This long half-life allows for preplant incorporation to provide extended pest control. allenpress.com
Despite its low water solubility and strong binding affinity to soil particles, which generally limit its mobility and potential for groundwater contamination in mineral soils, this compound has been detected in leachate from nursery potting media. researchgate.netepa.govgenfarm.com.aunih.gov Studies measuring leachate from pine bark media over 180 days showed this compound concentrations decreasing over time, from approximately 60 ppb on day 1 to about 1 ppb after 120 days. researchgate.net Notably, the levels detected in pine bark medium leachates were higher than the known solubility of this compound in pure water. lsu.eduresearchgate.net This increased presence in leachate is theorized to be due to the high levels of organic compounds, such as organic acids, phenols, terpenes, and resins, found in pine bark, as well as minute organic particles suspended in the leachates, which may increase the apparent solubility or facilitate transport of this compound. lsu.eduresearchgate.net
Leaching of this compound from nursery pots during irrigation and stormwater events poses a potential risk for contaminating nearby surface waters. researchgate.netresearchgate.netnih.gov Studies simulating nursery runoff have shown that the average concentration of this compound during 15 days of leaching can be greater than 200 ng/L, exceeding the LC50 for sensitive aquatic invertebrates like Hyalella azteca. researchgate.netnih.gov Irrigation methods and container types can influence leaching; for instance, overhead irrigation resulted in significantly higher concentrations in leachate compared to drip irrigation, and certain pot types allowed for more leaching. researchgate.netnih.gov
The composition of soilless media can also impact the fate and transport of this compound. Media with higher amounts of compost have shown greater efficiency in reducing this compound concentrations in bioretention systems designed to filter nursery runoff. researchgate.netnih.gov This suggests that the organic matter content plays a crucial role in the retention and potential degradation of this compound.
While this compound is generally considered stable to hydrolysis and photolysis and slow to biodegrade in the environment, its fate in the complex and dynamic environment of nursery and soilless growing media is influenced by factors such as irrigation practices, media composition, and the presence of organic matter. epa.gov The potential for leaching, particularly bound to organic particles, highlights the importance of management practices to mitigate off-site movement. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Research Findings on this compound Fate in Nursery Media
| Study Duration | Medium Composition | Key Finding on this compound Levels in Media | Key Finding on this compound in Leachate | Source |
| 180 days | 90% Pine Bark, 10% Sand | Initially dropped, then remained constant. | Detected in leachate; concentrations decreased over time (60 ppb Day 1 to ~1 ppb after 120 days); levels higher than water solubility. | lsu.edulsu.eduresearchgate.net |
| Multi-year | Various Potting Media | Half-life of at least 3 years. | Not explicitly measured in this source. | allenpress.comallenpress.com |
| 15 days | Potting Media (simulated) | Not explicitly measured in this context. | Average concentration > 200 ng/L during leaching; influenced by irrigation method and pot type. | researchgate.netnih.gov |
Note: Data compiled from cited sources. Specific initial concentrations in the 180-day study were not provided for the media levels, only for leachate.
| Medium Component | Influence on this compound Fate | Source |
| Pine Bark | Contains organic compounds that may increase apparent solubility/transport in leachate. | lsu.eduresearchgate.net |
| Organic Matter | Strong binding affinity; higher content in media (e.g., compost) can improve removal from leachate. | epa.govnih.govresearchgate.net |
| Particle Size | Can influence bulk density, which may be a factor in insecticide application rates. | ashs.org |
Ecotoxicological Implications of Bifenthrin Exposure
Toxicity to Aquatic Ecosystems and Organisms
Bifenthrin (B131952) is highly toxic to aquatic invertebrates and very highly toxic to freshwater and estuarine/marine fish orst.edunih.gov. Its low aqueous solubility and high octanol-water partition coefficient (log Kow = 6.00) cause it to strongly adsorb to soil and sediment particles, limiting its availability in the water column but posing a significant risk to sediment-dwelling organisms herts.ac.ukorst.edunih.govresearchgate.netudelas.ac.pa.
Acute and Chronic Toxicity to Aquatic Invertebrates (e.g., Daphnia magna, Mysidopsis bahia, Hyalella azteca, Ceriodaphnia dubia)
This compound is highly toxic to aquatic invertebrates orst.edu. Studies have reported varying levels of toxicity across different species and exposure durations. For instance, third-generation pyrethroids, including this compound, have shown higher toxicity to Ceriodaphnia dubia and Daphnia magna compared to first-generation pyrethroids orst.edu.
Acute toxicity data for several aquatic invertebrate species highlight the potent effects of this compound:
The 48-hour EC50 for Daphnia magna was reported as 1.6 ppb (1.6 µg/L) orst.edu.
The 96-hour LC50 for Mysidopsis bahia was 3.97 ppt (B1677978) (0.00397 µg/L) orst.educa.gov.
LC50 values for Ceriodaphnia dubia have been reported as 0.07 ppb (0.07 µg/L) and 0.142 mg/L (142 µg/L) orst.eduresearchgate.net.
For the amphipod Hyalella azteca, the average 10-day LC50 in spiked sediment was 4.5 ng/g dry weight, with a range of 2.7 to 9.8 ng/g orst.edu. Studies also report 96-hour LC50 values for Hyalella azteca ranging from 0.0073 to 0.0093 µg/L in water researchgate.net.
Chronic toxicity studies also demonstrate significant impacts. A 21-day chronic toxicity test with Daphnia magna showed a No Observed Effect Concentration (NOEC) of 0.0013 mg/L (1.3 µg/L) and a Lowest Observed Effect Concentration (LOEC) of 0.0029 mg/L (2.9 µg/L) based on reproduction researchgate.net.
| Aquatic Invertebrate Species | Endpoint | Duration | Concentration Unit | Concentration | Citation |
| Daphnia magna | 48-hour EC50 | 48 hours | ppb (µg/L) | 1.6 | orst.edu |
| Daphnia magna | 21-day NOEC | 21 days | mg/L (µg/L) | 0.0013 (1.3) | researchgate.net |
| Daphnia magna | 21-day LOEC | 21 days | mg/L (µg/L) | 0.0029 (2.9) | researchgate.net |
| Mysidopsis bahia | 96-hour LC50 | 96 hours | ppt (µg/L) | 3.97 (0.00397) | orst.educa.gov |
| Ceriodaphnia dubia | LC50 | - | ppb (µg/L) | 0.07 | orst.edu |
| Ceriodaphnia dubia | 24-hour LC50 | 24 hours | mg/L (µg/L) | 0.142 (142) | researchgate.net |
| Hyalella azteca | 10-day LC50 (sediment) | 10 days | ng/g dry weight | 4.5 (average) | orst.edu |
| Hyalella azteca | 96-hour LC50 | 96 hours | µg/L | 0.0093 | researchgate.net |
| Hyalella azteca | 96-hour LC50 | 96 hours | µg/L | 0.0073 | researchgate.net |
Impacts on Fish Species and Associated Behavioral and Physiological Responses
This compound is very highly toxic to fish orst.eduorst.edu. Acute toxicity values for fish species are in the low parts per billion range. For example, the 96-hour LC50 values for rainbow trout (Oncorhynchus mykiss) and bluegill sunfish (Lepomis macrochirus) were reported as 0.10 ppb (0.10 µg/L) and 0.18 ppb (0.18 µg/L), respectively orst.edu. Another source reports a 96-hour LC50 of 0.00015 mg/l (0.15 µg/L) for rainbow trout and 0.00035 mg/l (0.35 µg/L) for bluegill orst.edu.
Beyond acute mortality, this compound exposure can induce significant behavioral and physiological changes in fish. Sublethal concentrations have been shown to cause off-target effects, including disruption of calcium signaling and neuronal growth nih.govresearchgate.net. Behavioral effects in fish species raise concerns about the neurotoxic properties of this compound on fish populations nih.govresearchgate.net.
Studies on juvenile Chinook salmon (Oncorhynchus tshawytscha) have revealed that exposure to sublethal concentrations of this compound can significantly alter upper thermal tolerance and cause nonlinear behavioral changes oup.comnih.govoup.com. Dose-dependent behavioral changes observed included hypoactivity at 125 ng/L and hyperactivity at 1,000 ng/L, as well as reduced anxiety-like behavior oup.comnih.govoup.com. Exposure to environmentally relevant concentrations (2, 10, or 100 ng/L) caused hyperactivity in early larval stages of Delta smelt (Hypomesus transpacificus) over a 96-hour exposure period, particularly during the light phase nih.govresearchgate.net. Gene expression related to neurodevelopment and the mTOR signaling pathway were also altered in exposed Delta smelt larvae nih.govresearchgate.net.
This compound can also concentrate in fish tissues, indicating a potential for bioaccumulation orst.educa.gov. Fathead minnows (Pimephales promelas) exposed to 0.0037 μg/L this compound had bioconcentration factors of 21,000 after 127 days and 28,000 after 254 days orst.educa.gov.
| Fish Species | Endpoint | Duration | Concentration Unit | Concentration | Effect Type | Citation |
| Rainbow trout (Oncorhynchus mykiss) | 96-hour LC50 | 96 hours | ppb (µg/L) | 0.10 | Acute Toxicity | orst.edu |
| Rainbow trout (Oncorhynchus mykiss) | 96-hour LC50 | 96 hours | mg/l (µg/L) | 0.00015 (0.15) | Acute Toxicity | orst.edu |
| Bluegill sunfish (Lepomis macrochirus) | 96-hour LC50 | 96 hours | ppb (µg/L) | 0.18 | Acute Toxicity | orst.edu |
| Bluegill sunfish (Lepomis macrochirus) | 96-hour LC50 | 96 hours | mg/l (µg/L) | 0.00035 (0.35) | Acute Toxicity | orst.edu |
| Delta smelt (Hypomesus transpacificus) | Hyperactivity | 96 hours | ng/L | 2, 10, 100 | Behavioral | nih.govresearchgate.net |
| Juvenile Chinook salmon (Oncorhynchus tshawytscha) | Hypoactivity | 10 days | ng/L | 125 | Behavioral | oup.comnih.govoup.com |
| Juvenile Chinook salmon (Oncorhynchus tshawytscha) | Hyperactivity | 10 days | ng/L | 1000 | Behavioral | oup.comnih.govoup.com |
| Juvenile Chinook salmon (Oncorhynchus tshawytscha) | Reduced anxiety-like behavior | 10 days | ng/L | 125, 500, 1000 | Behavioral | oup.comnih.govoup.com |
| Fathead minnow (Pimephales promelas) | Bioconcentration Factor | 127 days | - | 21,000 | Bioaccumulation | orst.educa.gov |
| Fathead minnow (Pimephales promelas) | Bioconcentration Factor | 254 days | - | 28,000 | Bioaccumulation | orst.educa.gov |
Sediment Toxicity Assessments and Ecological Risk
Due to its hydrophobic nature, this compound readily adsorbs to sediment, making sediment toxicity a critical aspect of its ecological risk assessment orst.eduresearchgate.netudelas.ac.pa. This compound has been identified as a main contributor to sediment toxicity in studies orst.eduorst.edu.
Sediment toxicity assessments using amphipods like Hyalella azteca and Austrochiltonia subtenuis have demonstrated the adverse effects of this compound in sediment orst.eduresearchgate.netorst.eduacs.org. In urban stormwater wetlands, this compound was the most frequently detected pesticide in sediment and the most important predictor of Austrochiltonia spp. responses, including survival and field absence researchgate.netacs.org. The median lethal effect concentration (LC50) of this compound to laboratory-based A. subtenuis exposed to wetland sediments was 1.09 (±0.08) µg/gOC (micrograms per gram of organic carbon) researchgate.netacs.org. Field surveys corroborated these findings, with Austrochiltonia spp. absent from sites where sediment this compound concentrations exceeded this laboratory-determined LC50 researchgate.netacs.org.
The strong adsorption to soil and sediment can limit this compound's availability in the water column, but detritus-feeding species can still be affected by soil-bound this compound orst.edu.
Effects on Terrestrial Non-Target Organisms
This compound can also impact terrestrial non-target organisms, including birds and beneficial insects herts.ac.ukmade-in-china.com.
Avian Toxicological Profiles
This compound is considered low in toxicity to birds based on acute oral and dietary studies orst.edu. Acute oral LD50 values were reported as 1800 mg/kg for bobwhite quail (Colinus virginianus) and less than 2150 mg/kg for mallard ducks (Anas platyrhynchos) orst.edu. Eight-day dietary LC50 values were 1280 mg/kg for bobwhite quail and 4450 mg/kg for mallard ducks orst.eduorst.edu.
Reproductive studies in bobwhite quail and mallard ducks fed this compound at doses of 25, 50, and 75 ppm showed no evidence of adverse effects on reproduction orst.edu. However, there are potential exposure risks for birds and mammals that feed on aquatic organisms due to this compound's environmental persistence and high bioconcentration factor in fish orst.edu.
While acute toxicity appears low, a study on adult male Japanese quail (Coturnix japonica) exposed to sublethal concentrations (10, 20, and 30 mg/kg b.w.) for 30 days revealed significant alterations in hematological indices and histopathological changes in organs like the heart, spleen, and testes, indicating potential toxicity and adverse effects even at concentrations below those causing mortality asianjab.com.
| Bird Species | Endpoint | Duration | Concentration Unit | Concentration | Effect Type | Citation |
| Bobwhite quail (Colinus virginianus) | Acute Oral LD50 | Single dose | mg/kg | 1800 | Acute Toxicity | orst.eduorst.edu |
| Bobwhite quail (Colinus virginianus) | 8-day Dietary LC50 | 8 days | mg/kg | 1280 | Acute Toxicity | orst.eduorst.edu |
| Mallard duck (Anas platyrhynchos) | Acute Oral LD50 | Single dose | mg/kg | < 2150 | Acute Toxicity | orst.eduorst.edu |
| Mallard duck (Anas platyrhynchos) | 8-day Dietary LC50 | 8 days | mg/kg | 4450 | Acute Toxicity | orst.eduorst.edu |
| Japanese quail (Coturnix japonica) | Hematological/Histopathological changes | 30 days | mg/kg b.w. | 10, 20, 30 | Sublethal Toxicity | asianjab.com |
Impacts on Beneficial Insects, Including Pollinators (e.g., Honeybees)
This compound is toxic to honeybees and other beneficial insects herts.ac.ukmade-in-china.comfao.org. Pyrethroids, including this compound, are broad-spectrum contact insecticides that can be harsh on beneficial insects ncsu.edu.
Studies on honeybees (Apis mellifera) have shown that this compound is highly toxic fao.orgepa.gov. A laboratory acute contact toxicity test with the end-use product Talstar (containing this compound) determined an LD50 of 0.01462 micrograms per bee, characterizing it as highly toxic epa.gov. Application of this compound to landscape vegetation at different rates resulted in significant honeybee mortality, with 100% mortality observed at 35 µg/ml at all time intervals in one study researchgate.net. Even after spray deposits have dried, there can still be a risk to honeybees, although it is reduced fao.org.
The impact of pesticides on beneficial insects, particularly pollinators, is a significant concern mdpi.comumn.edu. Exposure can occur through direct contact during application or with residues on plant surfaces, as well as ingestion of residues in nectar and pollen umn.edu. Sublethal effects on non-target insects depend on various factors, including species, age, and exposure route mdpi.com.
| Beneficial Insect Species | Endpoint | Duration | Concentration Unit | Concentration | Effect Type | Citation |
| Honeybee (Apis mellifera) | Acute Contact LD50 | - | µ g/bee | 0.01462 | Acute Toxicity | epa.gov |
| Honeybee (Apis mellifera) | Mortality | - | µg/ml | 35 | Acute Toxicity | researchgate.net |
| Predatory insects/mites (e.g., Chrysoperla carnea, Typhlodromus pyri) | Mortality | - | g a.i. per ha | 60 | Acute Toxicity | fao.org |
Toxicity to Soil Invertebrates (e.g., Earthworms)
This compound exhibits toxicity to soil invertebrates, including earthworms, which are crucial for soil health herts.ac.ukmade-in-china.com. Studies evaluating the effects of this compound on earthworms like Eisenia fetida have employed both acute and chronic toxicity tests. In a 72-hour filter paper test, this compound was found to be moderately toxic, while a 14-day soil test indicated lower toxicity bvmbskkmkadegaon.edu.inresearchgate.netnih.gov. However, chronic exposure to this compound-polluted soil over eight weeks demonstrated inhibitory effects on cocoon production and larval development at high concentrations researchgate.netnih.gov. Low doses, conversely, were observed to stimulate larval development researchgate.netnih.gov.
Research has also investigated the toxicity of this compound metabolites compared to the parent compound. In a 48-hour filter paper contact test, earthworms were more susceptible to this compound than its metabolites. The LC50 value for this compound was reported as 6 ppm, whereas the LC50 for its metabolites was 20 ppm, indicating that the degradation products are less toxic to earthworms bvmbskkmkadegaon.edu.in. A 14-day soil test reinforced this finding, with 50% mortality occurring at 6 ppm of this compound, while the same mortality rate for metabolites required a concentration of 20 ppm bvmbskkmkadegaon.edu.in.
Enzymatic responses in earthworms exposed to this compound have also been studied as biomarkers of toxicity. After 28 days of exposure, peroxidase (POD) activity was stimulated by this compound. Superoxide (B77818) dismutase (SOD) was initially inhibited but stimulated in the later period, while glutathione (B108866) S-transferase (GST) was inhibited in the later period. Ethoxyresorufin-O-deethylase (EROD) was inhibited at day 3 but significantly stimulated at day 28 at high doses nih.gov. These varied enzymatic responses highlight the complex physiological effects of this compound on earthworms.
Bioaccumulation and Bioconcentration Potential in Ecological Food Webs
This compound has a high octanol-water partition coefficient (KOW = 3.00 x 10^6) and organic carbon partition coefficient (KOC > 100,000 L/KgOC), indicating a strong tendency to adsorb to organic matter in soil and sediment and a potential for bioaccumulation in organisms epa.gov. This lipophilic nature suggests that this compound will bioconcentrate in aquatic organisms epa.gov.
Bioconcentration studies in fish have confirmed this potential. In one study, bioconcentration factors (BCFs) in fish after a 42-day exposure ranged from 2140 L/kg for the edible portion to 8720 L/kg for the non-edible portion epa.govepa.gov. The BCF for the whole fish was reported as 6090 L/kg epa.gov. While bioaccumulation levels did not plateau in this specific study, it was deemed acceptable for pesticide registration epa.gov.
Elevated this compound concentrations have been detected in zooplankton within the Sacramento River watershed, alongside elevated organochlorine pesticides siu.edu. This finding highlights the presence of this compound in aquatic food webs siu.edu. The potential for hydrophobic pesticides like this compound to be transferred through dietary routes poses a risk to organisms at higher trophic levels, such as juvenile Chinook salmon that feed on organisms like chironomids siu.edu. Research on chironomids exposed to spiked sediments has been conducted to understand the bioaccumulation and biotransformation capacity of this compound across different life stages siu.edu.
Stereoisomer-Selective Ecotoxicity and Degradation
This compound, as a chiral compound, exists as stereoisomers researchgate.netnih.gov. Studies have shown that the ecotoxicity and degradation of this compound can be stereoisomer-selective researchgate.netnih.gov. In aquatic toxicity tests with the freshwater invertebrate Ceriodaphnia dubia, the 1R-cis enantiomer was identified as the only enantiomer in cis-bifenthrin exhibiting toxicity researchgate.netnih.gov. This suggests that the aquatic toxicity of the racemate is primarily attributable to this specific enantiomer nih.govresearchgate.net.
Enantioselective degradation of this compound has been observed in environmental matrices like sediment nih.govresearchgate.net. In aged field sediment samples, the (-) enantiomer of cis-bifenthrin was preferentially degraded compared to the (+) enantiomer, leading to a relative enrichment of the (+) enantiomer nih.govresearchgate.net. Incubation experiments with pond and channel sediments confirmed this trend, showing that the (-) enantiomer was preferentially degraded over the (+) enantiomer nih.govresearchgate.net. This selective degradation can result in the enrichment of the more aquatically active enantiomer, which has implications for assessing the ecotoxicological risks of this compound in sensitive ecosystems researchgate.netnih.govnih.gov.
Enantioselective metabolism of this compound has also been observed in aquatic organisms. In zebrafish embryos, the formation of the estrogenic metabolite 4-hydroxythis compound (4-OH-BF) was greater when exposed to the 1R-cis enantiomer compared to the S-enantiomer acs.org. This indicates enantioselective oxidation of this compound occurs in zebrafish embryos acs.org.
Synergistic and Antagonistic Interactions of this compound in Mixtures with Other Contaminants
This compound often co-occurs with other contaminants in the environment, and their combined effects can be synergistic, antagonistic, or additive nih.govlibretexts.orgresearchgate.net. The nature of these interactions can vary depending on the specific mixture, concentrations, exposed species, and the endpoint being measured libretexts.org.
Studies on the combined toxicity of this compound with other pesticides have shown varied interactions. For instance, pesticide mixtures containing chlorpyrifos (B1668852) and this compound have shown synergistic impacts on zebrafish larvae (Danio rerio) nih.gov. However, binary mixtures of cadmium and this compound have shown antagonistic effects on zebrafish larvae at certain exposure durations nih.gov.
Research on mixtures of pyrethroid insecticides, including this compound, has also revealed different interaction patterns. In toxicity tests with Hyalella azteca, negative interactions (antagonism) were observed in binary mixtures of cyfluthrin-bifenthrin on the acute 4-day lethality endpoint researchgate.netnih.gov. In these cases, the mixture responses were less than predicted by additive models researchgate.net. However, other mixtures involving this compound and permethrin (B1679614) or cyfluthrin (B156107) and permethrin showed additive effects on acute and subchronic endpoints researchgate.netnih.gov.
In honey bees (Apis mellifera L.), binary mixtures of acephate (B21764) or tetraconazole (B1682234) in combination with pyrethroids, including this compound, exhibited synergistic effects sci-hub.se. Specifically, mixtures of chlorpyrifos, acephate, or tetraconazole with this compound showed strong synergy in honey bees sci-hub.se. These findings underscore the importance of considering mixture toxicity when assessing the ecological risks of this compound, as co-exposure with other substances can lead to enhanced toxicity to non-target organisms sci-hub.se.
Insecticide Resistance Dynamics and Management Strategies
Evolution of Insecticide Resistance to Bifenthrin (B131952) in Pest Populations
The evolution of resistance to this compound involves changes within pest populations that reduce their susceptibility to the insecticide. This can occur through various mechanisms, including alterations at the target site, increased metabolic detoxification, or reduced penetration of the insecticide.
Case Studies in Key Agricultural Pests (e.g., Helicoverpa armigera, Rhopalosiphum padi)
Resistance to this compound has been observed in several key agricultural pests globally. Studies on Helicoverpa armigera in Pakistan from 1991 to 1997 showed that while this compound resistance was initially low, it rose to moderate levels following increased pesticide usage during pest outbreaks. icac.org Specifically, in 1997, after a serious outbreak, this compound resistance reached moderate levels. icac.org Another study in Turkey on H. armigera strains from cotton fields in Adana and Mardin provinces found moderate to high resistance levels to synthetic pyrethroid insecticides, including this compound. entomol.org The Adana strain, for instance, showed a 59-fold resistance to this compound. entomol.org
Rhopalosiphum padi, the bird cherry-oat aphid, is another pest where this compound resistance has been documented. Laboratory-induced selection of R. padi for resistance against this compound over ten generations resulted in a 26.46-fold resistance level. nih.gov Field populations of R. padi in China have also shown minor to moderate resistance to this compound. bioone.org A study on a this compound-resistant strain of R. padi established in the laboratory demonstrated an extremely high resistance level of over 1000-fold. researchgate.netnih.gov
Beyond these examples, very high resistance ratios to this compound (ranging from 178.00 to 725.67) have been observed in Tychius picirostris populations in Oregon white clover seed crops. oup.com Moderate resistance to this compound (13- and 19-fold) was also found in male house flies (Musca domestica) from dairy farms in Saudi Arabia. mdpi.com Evidence also suggests that resistance to this compound is evolving in field populations of the western corn rootworm (Diabrotica virgifera virgifera) in areas with multi-year exposure to pyrethroid insecticides. plos.org
Genetic Basis of this compound Resistance (e.g., polygenic inheritance, gene mutations like kdr)
Insecticide resistance can be conferred by changes in one or multiple genes. Research on Helicoverpa armigera suggests that resistance to this compound is controlled by more than one gene, indicating a polygenic mode of inheritance. csic.esunirioja.escsic.es Studies involving reciprocal crosses between this compound-selected and susceptible strains of H. armigera showed autosomal inheritance with incomplete dominance. csic.esunirioja.escsic.es Polygenic resistance is often favored when selection pressure is within the phenotypic distribution of susceptible individuals. researchgate.netnih.gov
Target-site resistance, particularly mutations in the voltage-gated sodium channel (VGSC), is a common mechanism of pyrethroid resistance, known as kdr (knockdown resistance). This compound, being a pyrethroid, targets the VGSC. A super-kdr mutation (M918L) in the VGSC has been found in this compound-resistant Rhopalosiphum padi individuals. researchgate.netnih.goviastate.edu These mutations can alter the sodium channel's sensitivity, reducing the effectiveness of the insecticide. Kdr and super-kdr mutations in conserved regions of the VGSC protein are reported to confer resistance to pyrethroids and have been found in numerous insect and mite species. uva.nl
Enzymatic Mechanisms of Resistance (e.g., P450 activity)
Metabolic detoxification by enzymes is another significant mechanism contributing to this compound resistance. Cytochrome P450 monooxygenases (P450s) are key enzymes involved in the metabolism and detoxification of insecticides in insects. nih.govplos.orgmdpi.comfrontiersin.orgpnas.org Increased P450 activity is associated with the development of insecticide resistance, often due to increased enzyme expression. mdpi.com Studies have implicated P450 enzymes in this compound resistance in various pests. For instance, research on Rhopalosiphum padi indicated that P450s played an important role in this compound resistance. researchgate.netnih.gov Synergistic assays with a mixed-function oxidase inhibitor (P450 inhibitor), an esterase inhibitor, and a glutathione-S-transferase inhibitor in Tychius picirostris revealed that phase I and II detoxification enzymes, including P450s, confer metabolic resistance to this compound. oup.com In the navel orangeworm (Amyelois transitella), studies aimed at identifying resistance mechanisms using synergists implicated P450 enzymes, with constitutive overexpression of certain P450s being a mechanism for pyrethroid tolerance. plos.org Overexpression of detoxification genes, including P450s, esterases, and glutathione (B108866) S-transferases (GSTs), is a major mechanism through which pests develop insecticide resistance. nih.govfrontiersin.org
Cross-Resistance Profiles to Other Insecticide Classes
Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often those with the same mode of action or those metabolized by the same detoxification pathways. As a pyrethroid, this compound targets the voltage-gated sodium channel, a target shared with DDT. plos.org Cross-resistance between pyrethroids and DDT is common. plos.org Studies on this compound-resistant Helicoverpa armigera strains have shown cross-resistance to other pyrethroids like cypermethrin (B145020) and lambda-cyhalothrin, as well as to organophosphates (triazophos, profenofos), a phenyl pyrazole (B372694) (fipronil), and a new chemistry insecticide (emamectin benzoate). csic.escsic.es This suggests that the resistance mechanisms, particularly metabolic detoxification, can confer broad-spectrum resistance.
In Rhopalosiphum padi, a this compound-resistant strain showed extremely high cross-resistance to deltamethrin (B41696) (another pyrethroid), moderate cross-resistance to chlorfenapyr, isoprocarb, imidacloprid, and thiamethoxam, and negative cross-resistance to chlorpyrifos (B1668852). researchgate.netnih.gov This indicates that resistance to this compound can extend to other insecticide classes, including neonicotinoids, likely due to metabolic mechanisms. Cross-resistance has been established between neonicotinoids and this compound in some pests. ajol.info However, some studies on Bemisia tabaci have reported no cross-resistance between this compound and certain neonicotinoids or diamides. mdpi.com These varying cross-resistance profiles highlight the complexity of resistance mechanisms and their dependence on the specific pest species and population.
Data Table: Cross-Resistance Profiles of this compound-Resistant Strains
| Pest Species | This compound Resistance Level | Cross-Resistance to (Insecticide Class) | Cross-Resistance Level | Source |
| Helicoverpa armigera | Moderate to High | Other Pyrethroids (Cypermethrin, Lambda-cyhalothrin) | Higher | csic.escsic.es |
| Organophosphates (Triazophos, Profenofos) | Higher | csic.escsic.es | ||
| Phenyl Pyrazole (Fipronil) | Higher | csic.escsic.es | ||
| New Chemistry (Emamectin benzoate) | Higher | csic.escsic.es | ||
| Rhopalosiphum padi | Extremely High (>1000x) | Deltamethrin (Pyrethroid) | Extremely High (>900x) | researchgate.netnih.gov |
| Chlorfenapyr | Moderate (34x) | researchgate.netnih.gov | ||
| Isoprocarb | Moderate (27x) | researchgate.netnih.gov | ||
| Imidacloprid (Neonicotinoid) | Moderate (15x) | researchgate.netnih.gov | ||
| Thiamethoxam (Neonicotinoid) | Moderate (11x) | researchgate.netnih.gov | ||
| Chlorpyrifos (Organophosphate) | Negative (0.379x) | researchgate.netnih.gov | ||
| Tychius picirostris | Very High (178x - 725x) | Malathion (Organophosphate) | Low to High (7.8x - 32.8x) | oup.com |
| Western Corn Rootworm | Reduced Susceptibility | Tefluthrin (Pyrethroid) | Elevated (28x - 54.8x) | plos.org |
| (D. v. virgifera) | DDT | Elevated (16.3x - 33x) | plos.org |
Fitness Costs Associated with this compound Resistance in Arthropod Pests
The evolution of insecticide resistance can sometimes come with a biological cost to the insect in the absence of the insecticide, known as a fitness cost. These costs can manifest as reduced survival, fecundity, longevity, or developmental rate. nih.govmdpi.comschweizerbart.demdpi.com In Rhopalosiphum padi, laboratory-induced this compound resistance was associated with a significant decrease in adult longevity and fecundity, as well as a reduction in net reproductive rate and intrinsic rate of increase compared to susceptible strains. nih.govschweizerbart.de The this compound-resistant strain of R. padi showed a relative fitness of 0.69 compared to the susceptible strain. researchgate.netnih.gov
However, the presence and magnitude of fitness costs can vary depending on the pest species and the specific resistance mechanisms involved. In Spodoptera exigua (beet armyworm), this compound resistance was found to be stable with no apparent fitness cost observed under laboratory conditions. mdpi.com This suggests that in some cases, resistance mutations may not impose a significant disadvantage in the absence of selection pressure, potentially allowing resistant populations to persist. Fitness costs can be environmentally dependent and may not always be evident in laboratory settings. mdpi.com
Research on Integrated Pest Management (IPM) Strategies for Resistance Mitigation
Integrated Pest Management (IPM) is a holistic approach that combines multiple strategies to manage pest populations and minimize the development of insecticide resistance. fbn.comufl.eduresearchgate.netirac-online.org For this compound, as with other insecticides, effective resistance management is a crucial component of IPM. Strategies include rotating insecticide classes with different modes of action to avoid exposing multiple generations of a pest to the same chemical group. fbn.comufl.eduirac-online.org Using insecticides only when necessary, applying recommended rates at the correct time, and incorporating cultural and biological control practices are also vital components of IPM that support chemical options and help delay resistance. fbn.comufl.edu
Research highlights that combining reciprocal crosses of F1 progeny with LC50 studies can provide insights into resistance inheritance and inform the development of IPM strategies. csic.escsic.es The use of insecticide mixtures with different modes of action can potentially delay resistance development if there is no cross-resistance between the components and they have overlapping residual activity. ufl.edu However, combining insecticides can also potentially lead to multiple resistances. mdpi.com Implementing IPM programs that incorporate insecticide rotation based on IRAC mode of action classifications is strongly recommended to minimize selection pressure from any single insecticide group. bioone.orgufl.eduirac-online.org Understanding the genetic basis of resistance and the specific mechanisms involved can also help in designing targeted resistance management programs. csic.es
Early Detection and Monitoring of this compound Resistance in Field Populations
Early detection and consistent monitoring of insecticide resistance in field populations are critical components of effective insecticide resistance management (IRM) strategies. This allows for timely intervention and adaptation of control programs before resistance leads to widespread control failures. For this compound, a widely used pyrethroid insecticide, monitoring efforts often involve a combination of bioassays and molecular techniques to assess the susceptibility status of target pest populations.
One common method for monitoring insecticide resistance is the use of bioassays, such as glass vial or leaf dip/overlay assays. These tests expose field-collected insects to different concentrations of this compound to determine the lethal concentration required to kill a certain percentage of the population (e.g., LC50 or LC99). Comparing the LC50 or mortality rates of field populations to a known susceptible laboratory strain allows researchers to calculate resistance ratios and identify shifts in susceptibility. For instance, studies on white clover seed weevil ( Tychius picirostris ) have utilized adult vial assays and Potter spray tower assays to screen field populations for this compound resistance, with results indicating the potential for resistance development in some areas. oregonstate.edu Similarly, glass vial and filter paper bioassays have been employed to assess the susceptibility of bed bug (Cimex lectularius) field strains to this compound, revealing reduced susceptibility in several strains. nih.gov In Spodoptera frugiperda, a rapid diagnostic kit based on the glass vial method has been developed for the quick detection of resistance to several insecticides, including this compound, allowing for assessments within 1-2 hours. frontiersin.orgfrontiersin.orgnih.gov
Molecular techniques offer another avenue for the early detection and monitoring of this compound resistance by identifying genetic mutations associated with resistance mechanisms. Resistance to pyrethroids like this compound is often linked to mutations in the voltage-gated sodium channel gene, known as kdr (knockdown resistance) mutations. plos.orgnih.govresearchgate.net Techniques such as PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism), targeted sequencing, and TaqMan qPCR assays can detect the presence and frequency of these resistance alleles in field populations. plos.orgnih.govnih.gov For example, studies on Tetranychus urticae have used TaqMan qPCR to examine SNPs (Single Nucleotide Polymorphisms) associated with this compound resistance, providing a potential tool for quickly identifying populations carrying these resistance markers. plos.orgnih.gov In Trialeurodes vaporariorum, molecular assays have been used to investigate the frequency of kdr mutations (L925I and T929I) in field populations, which were found at high frequencies in some areas and correlated with high resistance factors to this compound. nih.gov Metabolic resistance, often involving enhanced detoxification by enzymes like cytochrome P450s, esterases, and glutathione S-transferases, can also contribute to this compound resistance and can be investigated through molecular methods such as quantitative real-time PCR (qRT-PCR) and transcriptome sequencing. researchgate.netmdpi.commdpi.com
Monitoring programs often involve collecting samples from various field locations over time to track the spatial and temporal dynamics of resistance. Studies on Bemisia tabaci in Australian cotton-growing regions have used insecticide bioassays since 2013 to screen field populations for resistance, including to this compound, demonstrating that early detection of potential phenotypic resistance in field samples is possible. dpi.qld.gov.au While the frequency of resistance in these regions was found to be relatively low in many populations, survivors suggesting resistance were detected in a notable number of populations. dpi.qld.gov.au Research on Western Corn Rootworm (Diabrotica virgifera virgifera) in areas of Nebraska and Kansas has provided evidence that resistance to this compound is evolving in field populations exposed to pyrethroid insecticides over multiple years, with bioassays showing significant differences in susceptibility compared to laboratory populations. plos.orgnih.gov Establishing baseline susceptibility data for susceptible populations before widespread use of an insecticide is crucial for future monitoring and detecting shifts in susceptibility. nih.govresearchgate.net
The integration of both bioassay and molecular monitoring techniques provides a more comprehensive understanding of resistance development, allowing for more informed decisions regarding insecticide rotations, mixtures, and the implementation of integrated pest management (IPM) strategies to delay the evolution and spread of this compound resistance.
Below is a table summarizing some research findings on this compound resistance monitoring in field populations:
| Pest Species | Monitoring Method(s) | Key Finding(s) | Source |
| Bemisia tabaci | Bioassays (discriminating dose) | Survivors suggesting resistance detected in a notable number of field populations; early detection possible. | dpi.qld.gov.au |
| White Clover Seed Weevil | Adult vial assay, Potter spray tower assay | Studies conducted to examine the extent of resistance; results did not indicate widespread resistance development but steps needed to delay it. | oregonstate.eduresearchgate.net |
| Western Corn Rootworm | Concentration-response bioassays | Evidence of evolving resistance in field populations exposed to pyrethroids; reduced susceptibility observed in certain areas. | plos.orgnih.gov |
| Spodoptera frugiperda | Glass vial method (diagnostic kit) | Rapid detection of resistance possible; some field populations showed resistance. | frontiersin.orgfrontiersin.orgnih.gov |
| Cocoa Mirids (Distantiella theobroma, Sahlbergella singularis) | Bioassays | Incipient resistance detected in field populations. | ajol.info |
| Tetranychus urticae | TaqMan qPCR, Targeted sequencing, Bioassays | Detection of resistance-associated SNPs; metabolic resistance also implicated. | plos.orgresearchgate.netnih.govmdpi.commdpi.com |
| Bed Bug (Cimex lectularius) | Glass vial bioassay, Filter paper bioassay | Reduced susceptibility detected in several field strains. | nih.gov |
| Striacosta albicosta | Residual exposure overlay bioassays | Baseline susceptibility evaluated; resistance ratios varied among populations. | nih.gov |
| Trialeurodes vaporariorum | Bioassays, Molecular assays (PCR-RFLP, TaqMan) | High resistance factors and high frequencies of kdr mutations found in some populations. | nih.gov |
Analytical Chemistry Methodologies for Bifenthrin Research
Chromatographic Techniques for Bifenthrin (B131952) Quantification
Chromatography is the cornerstone of this compound analysis, allowing for the separation of this compound from complex sample matrices before detection and quantification.
Gas Chromatography (GC) Applications (e.g., GC-ECD, GC-MS, GC-MS/MS)
Gas chromatography (GC) is a widely used technique for the determination of this compound, particularly when coupled with selective and sensitive detectors. Due to its relatively low volatility compared to some other pesticides, appropriate GC conditions, including column selection and temperature programming, are essential for effective analysis.
GC-Electron Capture Detector (GC-ECD): GC-ECD is a common and sensitive method for detecting halogenated compounds like this compound mdpi.comthepharmajournal.comd-nb.info. It offers good sensitivity for this compound residues in various matrices, including agricultural commodities and soil thepharmajournal.comd-nb.infonih.gov. Studies have successfully employed GC-ECD for this compound analysis in pears, achieving good linearity and recoveries d-nb.infonih.gov. For instance, a GC-ECD method for this compound in pears reported a linearity with an r² value of 0.9951 in the range of 0.2 mg/kg to 10 mg/kg, with recoveries between 82.9% and 107.2% at spiking levels of 0.2 and 1.0 mg/kg d-nb.infonih.gov. Another application in soil utilized a one-step QuEChERS extraction followed by GC-ECD analysis, demonstrating linearity with R² ≥ 0.99 and LOQ of 0.01 µg/g thepharmajournal.com.
GC-Mass Spectrometry (GC-MS): GC-MS provides greater selectivity and confirmatory capabilities compared to GC-ECD by identifying compounds based on their mass spectra nih.govfao.org. GC-MS, often operated in Selective Ion Monitoring (SIM) mode, is used for the determination of this compound residues in various matrices, including plant-based foods nih.gov. A GC-MS method for this compound in 8 plant-based foods reported a detection limit of 5 µg/kg and good linearity (r = 0.9999) in the range of 0.005-0.5 mg/L, with recoveries between 74% and 99% nih.gov. GC-MS has also been used in conjunction with dispersive liquid-liquid micro-extraction (DLLME) for this compound determination in palm dates mdpi.com.
GC-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS offers the highest level of selectivity and sensitivity among GC techniques by using multiple stages of mass analysis usgs.govnih.govnih.gov. This technique is particularly useful for complex matrices where interfering compounds may be present. GC-MS/MS is employed for the analysis of this compound in various matrices, including water and suspended sediment usgs.gov. It is also used for qualitative identification in methods primarily using GC-ECD for quantification nih.gov.
Liquid Chromatography (LC) Applications (e.g., LC-MS/MS)
Liquid chromatography (LC) is also utilized for this compound analysis, especially when coupled with mass spectrometry. LC is suitable for compounds that are less volatile or thermally labile than those typically analyzed by GC.
LC-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the quantification of this compound, offering high sensitivity and selectivity, particularly in complex matrices mdpi.comnih.govtandfonline.comresearchgate.netdntb.gov.ua. While historically less common for pyrethroids compared to GC-MS, LC-MS/MS with electrospray ionization (ESI) has shown high sensitivity and lower limits of detection mdpi.comresearchgate.net. This compound can ionize as an ammonium (B1175870) adduct ([M + NH4]+) in LC-MS/MS, which can be enhanced by adding ammonium formate (B1220265) to the mobile phase nih.govdntb.gov.ua. LC-MS/MS methods have been developed and validated for this compound in various matrices, including Chinese chives, okra, grapes, grape leaves, water, and soil mdpi.comnih.govtandfonline.comdntb.gov.uaepa.govepa.gov. These methods often focus on minimizing matrix effects, which can be significant in LC-MS/MS analysis of complex samples nih.govdntb.gov.ua. For example, an LC-MS/MS method for this compound in Chinese chives achieved a limit of quantitation of 0.005 mg/kg and negligible matrix effects nih.govdntb.gov.ua. Another LC-MS/MS method for this compound in okra demonstrated linearity with an R² value greater than 0.99 tandfonline.com. In grape and grape leaves, an LC-MS/MS method coupled with a modified QuEChERS approach showed good accuracy and precision, with LOQs of 2 and 20 µg/kg, respectively nih.gov.
Sample Preparation and Extraction Methodologies
Effective sample preparation is crucial for isolating this compound from the sample matrix and removing interfering substances before chromatographic analysis.
QuEChERS Method for Environmental Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for pesticide residue analysis in various matrices, including environmental samples and agricultural commodities thepharmajournal.comresearchgate.netepa.govlcms.cz. The method typically involves extraction with acetonitrile (B52724), followed by a salting-out step using a mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation thepharmajournal.comtandfonline.comlcms.cz. This is often followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary-secondary amine (PSA), C18, or graphitized carbon black (GCB) to remove matrix co-extractives such as pigments, fatty acids, and sugars thepharmajournal.comlcms.czresearchgate.net.
Modified QuEChERS methods have been successfully applied for the analysis of this compound in matrices like soil, grapes, and grape leaves thepharmajournal.comnih.gov. A modified QuEChERS method for this compound in agricultural soil samples, without a cleanup step, followed by GC-ECD analysis demonstrated good performance characteristics thepharmajournal.com. For grape and grape leaves, a modified QuEChERS method coupled with LC-MS/MS was optimized to minimize matrix effects and enhance detection mdpi.comnih.gov. The QuEChERS approach is also applicable to the analysis of this compound in bee and hive matrices epa.gov.
Solid Phase Extraction (SPE) Techniques
Solid Phase Extraction (SPE) is another widely used technique for the cleanup and concentration of this compound from various sample matrices uni.lutandfonline.comscirp.orgiaea.org. SPE utilizes a solid sorbent material to selectively retain the analyte while unwanted matrix components are washed away. This compound, being a non-polar compound, is effectively retained by non-polar SPE sorbents such as C18 or polymeric phases like Oasis HLB scirp.org.
SPE is often used as a cleanup step after initial extraction. For example, a method for this compound in tea leaves utilized SPE with an acetonitrile:toluene mixture as the extraction solvent tandfonline.com. In the analysis of this compound in water and suspended sediment, SPE was used to extract pesticides from filtered water usgs.gov. Florisil SPE cartridges have also been employed for the cleanup of this compound extracts from plant-based foods and corn matrices nih.goviaea.org. Automated mini-cartridge SPE systems have been developed for high-throughput cleanup of QuEChERS extracts for GC-MS/MS analysis of pesticides, including this compound researchgate.netlcms.cz.
Development and Validation of Analytical Methods for Complex Matrices (e.g., soil, water, biological fluids, agricultural commodities)
Developing and validating analytical methods for this compound in complex matrices is essential to ensure the accuracy, reliability, and sensitivity of the results mdpi.comthepharmajournal.comd-nb.infonih.govresearchgate.netfao.org. Complex matrices like soil, water, biological fluids, and agricultural commodities contain various components that can interfere with the extraction and detection of this compound, leading to matrix effects such as signal suppression or enhancement in mass spectrometry nih.govdntb.gov.uaresearchgate.net.
Method validation typically involves evaluating parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision (repeatability and reproducibility), and matrix effects thepharmajournal.comnih.govtandfonline.comepa.govnih.gov.
Linearity: Demonstrated by a linear relationship between the analyte concentration and the instrument response over a defined range thepharmajournal.comd-nb.infotandfonline.com. Correlation coefficients (R² or r²) are used to assess linearity, with values typically expected to be 0.99 or higher thepharmajournal.comd-nb.infotandfonline.comnih.gov.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) or quantified (LOQ) thepharmajournal.comd-nb.infoepa.govnih.govtandfonline.comresearchgate.net. LOQs for this compound vary depending on the matrix and method used, ranging from ng/L (ppt) in water to µg/kg (ppb) or mg/kg in soil and agricultural commodities thepharmajournal.comd-nb.infoepa.govepa.govnih.govtandfonline.comresearchgate.net.
Accuracy and Recovery: Assessed by spiking blank matrix samples with known concentrations of this compound and determining the percentage of the spiked amount that is recovered thepharmajournal.comd-nb.infonih.govnih.govnih.govtandfonline.comresearchgate.net. Acceptable recovery ranges are typically specified by regulatory guidelines lcms.cztandfonline.com. Recoveries for this compound in various matrices generally fall within acceptable ranges (e.g., 70-120% or 80-110%) thepharmajournal.comd-nb.infonih.govnih.govnih.govtandfonline.comresearchgate.net.
Precision: Evaluated by analyzing replicate spiked samples to determine the variability of the results, expressed as relative standard deviation (RSD) thepharmajournal.comnih.govtandfonline.com.
Matrix Effects: Assessed by comparing the response of the analyte in a matrix-matched standard solution to that in a pure solvent standard solution at the same concentration thepharmajournal.comnih.govdntb.gov.uanih.govresearchgate.net. Matrix-matched calibration curves are often used to compensate for matrix effects thepharmajournal.com. Methods are developed to minimize matrix effects, particularly in complex matrices like Chinese chives and grape leaves nih.govdntb.gov.uanih.gov.
Validation studies for this compound analytical methods in various matrices, including soil, water, and agricultural commodities like pears, tea leaves, Chinese chives, okra, grapes, and grape leaves, have been reported, demonstrating satisfactory performance criteria according to national and international guidelines thepharmajournal.comd-nb.infonih.govtandfonline.comnih.govtandfonline.com.
Table: Analytical Method Performance Examples for this compound
| Matrix | Method | LOQ | Recovery Range (%) | Linearity (R² or r²) | Reference |
| Pear | GC-ECD | 0.02 mg/kg | 82.9–107.2 | 0.9951 | d-nb.infonih.gov |
| Agricultural Soil | QuEChERS-GC-ECD | 0.01 µg/g | 81.71–119.03 | ≥ 0.99 | thepharmajournal.com |
| Plant-based foods | GC-MS (SIM) | 5 µg/kg | 74–99 | 0.9999 | nih.gov |
| Chinese Chives | LC-MS/MS | 0.005 mg/kg | Not specified | > 0.999 | nih.govdntb.gov.ua |
| Okra | LC-MS/MS | Not specified | Not specified | > 0.99 | tandfonline.com |
| Grapes | QuEChERS-LC-MS/MS | 2 µg/kg | 98.8 | 0.9997 | nih.gov |
| Grape Leaves | QuEChERS-LC-MS/MS | 20 µg/kg | 93.5 | 0.9964 | nih.gov |
| Water | LC-MS/MS | 0.50 ng/L (0.500 ppt) | Within guidelines | 0.9985 (reviewer-calculated) | epa.govepa.gov |
| Soil (sandy loam) | LC-MS/MS | 0.10 µg/kg (0.100 ppb) | Within guidelines | Not specified | epa.govepa.gov |
| Tea Leaves | GC-MS or HPLC-DAD | 0.05 mg/kg (GC-MS) | 80-96 | > 0.99 | tandfonline.com |
Note: Recovery ranges and linearity values may represent specific spiking levels or ranges tested in the cited studies.
Biomarker Analysis for Exposure Assessment
Assessing human and environmental exposure to this compound often relies on the analysis of specific biomarkers, primarily its metabolites, in biological or environmental matrices. This approach provides a more direct measure of internal dose or exposure compared to environmental monitoring alone. The selection of appropriate biomarkers is crucial and typically focuses on metabolites that are readily excreted and can be reliably detected.
Key urinary metabolites investigated as biomarkers for this compound exposure include 2-methyl-3-phenylbenzoic acid (MPA) and 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (TFP-acid). flybase.orguni.lu While 3-phenoxybenzoic acid (PBA) is a common metabolite of several pyrethroid insecticides and is often measured in biomonitoring studies, it is not specific solely to this compound exposure. flybase.orguni.lunih.gov Some research indicates that PBA may not be a specific metabolite of this compound, while other sources list it as such, highlighting the importance of considering co-exposure to other pyrethroids when using PBA as a general pyrethroid exposure marker. flybase.orguni.lufishersci.ca TFP-acid, conversely, has been identified as a metabolite specific to this compound and lambda-cyhalothrin. uni.lu MPA is considered a primary metabolite of this compound and its detection in urine is used for exposure assessment. uni.lunih.govmade-in-china.com
Analytical methodologies for the determination of this compound metabolites in biological samples predominantly involve chromatographic techniques coupled with sensitive detection methods. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been employed for the simultaneous measurement of urinary metabolites like MPA and PBA. flybase.orgnih.govmade-in-china.comsigmaaldrich.com Gas Chromatography coupled with Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (GC-MS-MS) are widely used due to their sensitivity and selectivity, particularly for analyzing metabolites in complex biological tissues and environmental samples. sigmaaldrich.comherts.ac.uknih.govepa.gov More advanced techniques such as Ultra-High Pressure Liquid Chromatography coupled to tandem Mass Spectrometry (UHPLC-MS/MS) have been developed for the simultaneous determination of multiple pesticide biomarkers, including pyrethroid metabolites, in matrices like urban wastewater for use in wastewater-based epidemiology. uni.lu Solid-phase extraction (SPE) is a common sample preparation technique used to isolate and concentrate metabolites from biological matrices like urine prior to chromatographic analysis. flybase.orgsigmaaldrich.comchem960.com A modified QuEChERS extraction protocol followed by GC-MS-MS has been optimized and validated for the quantitative determination of this compound in biological tissues. herts.ac.uk
Detailed research findings from human biomonitoring studies provide valuable insights into exposure levels. A study involving South Australian pest control operators handling this compound utilized an HPLC-UV method to measure urinary MPA and PBA. flybase.org The study found that MPA levels in the urine of exposed pest control workers ranged from 1.8 to 31.9 µg/g creatinine (B1669602), while control workers without known this compound exposure had lower levels, ranging from 1.0 to 1.4 µg/g creatinine. flybase.org PBA was detected in both groups, but at higher levels in both exposed and control workers, suggesting exposure to other pyrethroids. flybase.org Another study focusing on mosquito control sprayers reported an average concentration of urinary TFP acid of 39.22 ± 0.77 mg/g creatinine after application, with a significant increase compared to pre-application levels. flybase.org A study conducted in Washington State found that 2-MPA, a specific metabolite of this compound, was detected in 74.5% of pesticide applicators compared to only 17.2% of adults in the general population, with higher levels observed among applicators. uni.lu TFP acid, also a specific metabolite of this compound and lambda-cyhalothrin, was widely detected at low levels in both study participants and the general population but at higher levels among applicators. uni.lu While 3-PBA was frequently detected in both groups, the median level in pesticide applicators was approximately twice as high as in the general public. uni.lu
Biomarkers are also utilized in environmental and animal studies to assess the effects of this compound exposure. For instance, enzyme activities related to oxidative stress and hydrolase enzymes have been evaluated as biomarkers of effect in Chironomus larvae exposed to this compound in laboratory and field-based microcosm conditions. Studies on fish have assessed non-lethal biomarkers in skin mucus and blood plasma, including parameters related to the immune system, energy metabolism, and oxidative stress, following in situ exposure to this compound.
The following table summarizes some of the research findings on urinary metabolite levels in human biomonitoring studies:
| Study Description | Analyte | Matrix | Detection Method | Exposed Group (N) | Control Group (N) | Exposed Group Levels (Range or Mean ± SD) | Control Group Levels (Range) | Citation |
| South Australian Pest Control Operators | MPA | Urine | HPLC-UV | Pest Control Workers (Implied) | Control Workers (Implied) | 1.8 - 31.9 µg/g creatinine | 1.0 - 1.4 µg/g creatinine | flybase.org |
| South Australian Pest Control Operators | PBA | Urine | HPLC-UV | Pest Control Workers (Implied) | Control Workers (Implied) | 1.3 - 30.0 µg/g creatinine | 1.2 - 61.1 µg/g creatinine | flybase.org |
| Mosquito Control Sprayers (Post-application) | TFP acid | Urine | Not specified | Sprayers (Implied) | Before application (Implied) | 39.22 ± 0.77 mg/g creatinine | Not specified | flybase.org |
| Washington State Pesticide Applicators vs. General Population | 2-MPA | Urine | Not specified | Pesticide Applicators (Implied) | General Population (Implied) | Higher levels than general population | Detected in 17.2% | uni.lu |
| Washington State Pesticide Applicators vs. General Population | TFP acid | Urine | Not specified | Pesticide Applicators (Implied) | General Population (Implied) | Higher levels than general population | Widely detected at low levels | uni.lu |
| Washington State Pesticide Applicators vs. General Population | 3-PBA | Urine | Not specified | Pesticide Applicators (Implied) | General Population (Implied) | Median level twice as high | Frequently detected | uni.lu |
Advanced Topics in Bifenthrin Toxicology and Health Research
Neurotoxicological Manifestations of Bifenthrin (B131952) Exposure
The nervous system is a primary target for pyrethroid insecticides, including this compound, due to their mechanism of action involving voltage-gated sodium channels. researchgate.netpreprints.org Exposure to this compound can lead to hyper-excitation and a range of neurotoxic effects. preprints.org
Impacts on Brain Biogenic Amine Levels
Studies in mammalian models have demonstrated that this compound exposure can significantly alter the levels of biogenic amines in different regions of the brain. In rats exposed to this compound, significant reductions in the levels of epinephrine (B1671497) (EPN), dopamine (B1211576) (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and serotonin (B10506) (5-HT) have been observed in the frontal cortex. nih.gov Conversely, levels of norepinephrine (B1679862) (NE) and homovanillic acid (HVA) were found to be significantly higher in treated rats compared to controls. nih.gov Similar alterations in dopamine, DOPAC, HVA, epinephrine, norepinephrine, and serotonin levels have been noted in the corpus striatum and hippocampus of this compound-treated rats. nih.gov A study in rabbits also reported decreased levels of epinephrine, dopamine, and DOPAC in the brain, while norepinephrine and homovanillic acid levels were elevated following this compound exposure. preprints.orgresearchgate.net These changes in biogenic amine levels suggest a disruption of neurotransmission pathways.
Furthermore, studies have shown a decrease in the activity of acetylcholinesterase (AChE) in various brain regions following this compound exposure in rats and rabbits. preprints.orgnih.govresearchgate.netnih.gov This inhibition of AChE can lead to an accumulation of acetylcholine, further contributing to neurochemical imbalances.
Central Nervous System Dysregulation and Behavioral Outcomes
This compound exposure has been linked to central nervous system dysregulation, manifesting as observable behavioral changes in animal models. Studies in rats have reported deficits in motor activity, motor incoordination, and cognitive impairment after exposure to this compound. nih.govnih.gov Acute oral exposure to this compound in rats has produced toxic signs characteristic of Type I pyrethroids, including dose-related increases in fine tremor, decreased motor activity and grip strength, and increased pawing, head shaking, click response, and body temperature. researchgate.net These behavioral effects are consistent with the known mechanism of pyrethroids to activate sodium channels. regulations.gov
Neuroimaging and histopathological studies in aquatic organisms have also provided insights into the structural impacts of this compound on the central nervous system. In zebrafish, this compound exposure led to neurogenesis defects, characterized by shortened brain and axon widths, and demyelination of oligodendrocytes and Schwann cells. researchgate.netnih.gov Histopathological analysis in the brain of juvenile rainbow trout exposed to this compound revealed a significant increase in TUNEL positive cells in the cerebellum and optic tectum, suggesting the induction of apoptosis in neurons. researchgate.netmdpi.com These findings indicate that this compound can impair the structural integrity of the brain and disrupt cell signaling pathways. researchgate.netmdpi.com
Oxidative Stress Induction and Antioxidant System Perturbations
Oxidative stress is considered an important mechanism underlying the toxic effects of many pesticides, including pyrethroids like this compound. nih.govnih.gov this compound exposure can lead to an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, resulting in cellular damage.
Research in rats has shown that this compound administration increases lipid peroxidation and the production of ROS, nitric oxide (NO), and hydrogen peroxide (H2O2) in the brain, liver, and kidney. nih.govjournalijar.comresearchgate.netresearchgate.netpreprints.org Concurrently, there is a reduction in the levels of glutathione (B108866) (GSH) and a decrease in the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in these tissues. nih.govjournalijar.comresearchgate.netresearchgate.netpreprints.org
In male mice, this compound exposure altered total antioxidant capacity and SOD activity in serum, while GPx activity decreased significantly in both adolescent and adult mice serum. researchgate.netnih.gov Hepatic GSH content increased significantly in both age groups, and hepatic CAT and GPx activities were also altered. researchgate.netnih.gov In Chinese giant salamander larvae, this compound exposure significantly decreased ATP, SOD, GSH, and CAT contents in the brain, liver, and kidney, while MDA and ROS contents increased. preprints.org These findings collectively indicate that this compound induces oxidative stress by promoting the production of free radicals and impairing the body's antioxidant defense system. nih.govpreprints.org
Immunotoxicological Effects of this compound
Studies have investigated the potential of this compound to induce immunotoxicity in various animal models. In adolescent male mice treated with this compound, significant decreases in the weights of the spleen and thymus were observed. researchgate.netnih.gov Furthermore, oral administration of this compound during puberty in mice increased the transcriptional levels of genes related to immune responses, specifically TNF and IL2 in the spleen, and IL2 and IL4 in the thymus. researchgate.netnih.gov
In murine macrophages (RAW 264.7 cell line), cis-bifenthrin exposure induced apoptosis in a concentration-dependent manner, with observed up-regulation of p53 and caspase-3 expression and down-regulation of Bcl-2 expression. nih.gov Cis-bifenthrin also inhibited the increase in transcription levels of IL-1β, IL-6, and TNF-α in response to LPS stimulation and blocked the induced increase in IFN-β mRNA levels upon Sendai virus infection. nih.gov These findings suggest that this compound can directly impact immune cells and modulate inflammatory responses.
Endocrine Disrupting Potential and Mechanisms
This compound is recognized as a potential endocrine-disrupting chemical (EDC). mdpi.com Research suggests that this compound can interfere with endocrine system functions through various mechanisms. Studies have indicated that this compound may act as an estrogen receptor (ER) agonist in vivo and an ER antagonist in vitro in cultured mammalian cells. nih.gov Specifically, studies using the human breast carcinoma MCF-7 cell proliferation assay and the Japanese medaka vitellogenin induction assay have shown differences in the estrogenic potential between the two this compound enantiomers, 1S-cis-bifenthrin and 1R-cis-bifenthrin. researchgate.netorst.edu
Beyond estrogenic effects, this compound can also disrupt the hypothalamic-pituitary-gonadal (HPG) axis and the hypothalamic-pituitary-thyroid (HPT) axis in fish and mammals, influencing endocrine system functions and impairing thyroid function. mdpi.com In rat ovarian granulosa cells, this compound demonstrated inhibitory effects on luteinizing hormone (LH)-inducible ovulatory gene expression, including genes crucial for steroidogenesis and ovulation. nih.gov this compound was found to block LH-inducible prostaglandin (B15479496) E2 (PGE2) accumulation and inhibit forskolin-stimulated PTGS2 expression, suggesting interference with the protein kinase A (PKA)-mediated signaling pathway involved in ovulation. nih.gov
Carcinogenicity Assessments and Interpretations in Mammalian Models
Carcinogenicity assessments of this compound have been conducted in mammalian models, primarily mice and rats. In a study in mice, an increased incidence of urinary bladder tumors (leiomyosarcomas) was observed in males at the highest dose tested. fao.orgepa.gov While the incidence was elevated in all male groups exposed to this compound, only the incidence at the highest dose was statistically significantly different from controls. epa.gov
In contrast, studies in rats have not shown treatment-related neoplastic findings. fao.org this compound has generally shown negative responses in various in vitro and in vivo genotoxicity studies, with the exception of some weakly positive or equivocal results in certain assays. fao.org Based on the lack of evidence for genotoxic potential in vivo, the absence of carcinogenicity in rats, and the interpretation that the carcinogenic effects observed in mice may not be directly relevant to humans, regulatory assessments have concluded that this compound is unlikely to pose a carcinogenic risk to humans. fao.org
Developmental Toxicity Studies and Maternal Effects
Developmental toxicity studies on this compound have been conducted in various animal models, primarily rats and rabbits, to assess its potential effects on development and maternal health. In a dietary study involving rats, a lowest-observed-adverse-effect level (LOAEL) for maternal toxicity was identified at 200 ppm, equivalent to 16.3 mg/kg body weight (bw) per day. This was based on observed clinical signs and reduced food consumption, body weight gains, and adjusted body weight gains. The no-observed-adverse-effect level (NOAEL) for maternal toxicity in this study was 90 ppm, equivalent to 7.4 mg/kg bw per day. who.intfao.org
In a gavage study in rats, the NOAEL for maternal toxicity was lower, at 1.0 mg/kg bw per day, based on an increased incidence of tremors in dams during gestation days 10–19 at the LOAEL of 2.0 mg/kg bw per day. fao.org The NOAEL for developmental toxicity in this gavage study was also 1.0 mg/kg bw per day, with increased fetal and litter incidences of hydroureter without hydronephrosis observed at the 2.0 mg/kg bw per day dose. fao.org
Studies in rabbits administered this compound by gavage during gestation days 7-19 showed a maternal toxicity NOAEL of 2.67 mg/kg bw per day, with head and forelimb twitching seen at higher doses. orst.eduorst.edu No developmental toxicity was observed in rabbits at doses up to 8.0 mg/kg bw per day, which was the highest dose tested. fao.orgorst.edu Based on these findings, it has been concluded that this compound caused developmental toxicity only at doses that were also maternally toxic. fao.org this compound is not considered likely to be teratogenic to humans. fao.orgfao.org
A two-generation reproductive toxicity study in rats found that reproductive parameters were not affected at the highest dose tested, which was 100 ppm, equivalent to 5.0 mg/kg bw per day. fao.org However, in a two-generation feeding study, female rats of the first generation showed reduced body weight gain during days 7 and 14 of the lactation period at concentrations of 30, 60, or 100 ppm. orst.edu Tremors were observed in lactating dams of both generations at the highest dose (100 ppm), leading to a NOAEL of 3 mg/kg/day (60 ppm/day) for maternal toxicity in this study. orst.edupesticidereform.org
Recent in vitro research using porcine trophectoderm and uterine luminal epithelial cells investigated the cytotoxic effects of this compound on cells involved in the implantation process. The results indicated that this compound suppressed cell proliferation and viability in these cell lines. nih.gov It also induced cell cycle arrest and apoptosis. nih.gov Furthermore, this compound damaged mitochondria, increased reactive oxygen species production, caused endoplasmic reticulum stress and calcium dysregulation, and altered signaling pathways and pregnancy-related gene expression. nih.gov These findings suggest that this compound may reduce the implantation potential of embryos by inducing oxidative stress and cytotoxicity in maternal and fetal cells. nih.gov
Toxicokinetic and Metabolic Profiles in Mammalian Systems
The toxicokinetic and metabolic profiles of this compound have been studied in mammalian systems, primarily in rats. Following oral administration in rats, this compound is rapidly absorbed, with approximately 50% oral absorption. who.intfao.org Dermal absorption is reported to be moderate, around 50%. who.intfao.org Once absorbed, this compound is widely distributed in tissues. who.intfao.org The potential for accumulation is considered low, with no evidence of significant accumulation except in fat and skin. who.intfao.org
Excretion of orally administered this compound in rats is relatively rapid, with approximately 82–90% of the dose eliminated within 48 hours. who.intfao.org The primary route of excretion is in the faeces (70–80%), with a smaller proportion excreted in the urine (5–25%). who.intfao.org Studies using 14C-labelled this compound, with labels in either the alcohol (phenyl) or acid (cyclopropyl) ring, showed that most of the orally administered dose was recovered in the excreta within the first 48 hours, predominantly in faeces. who.int Approximately 90.7% and 91.9% of the alcohol-labelled this compound dose were recovered in the excreta of male and female rats, respectively, over 7 days. who.int For acid-labelled this compound, approximately 86.0% and 86.5% were recovered in male and female rats over 7 days. who.int Less than 0.22% and 5.33% of the administered dose were recovered in tissues and carcasses, respectively, after 7 days. who.int The highest concentrations of radioactivity in tissues after 7 days were observed in fat (1.1–15.6 ppm). who.int
This compound undergoes moderate metabolism in animals, with metabolic pathways including hydrolysis, oxidation, and conjugation. fao.orgorst.edu Metabolism in rats mainly occurs through hydrolysis of the ester linkage and oxidation of the resulting alcohol to the acid. orst.edu The intact pyrethroid ester group appears to be stable, with minimal hydrolysis of the labelled compounds observed in a preliminary study. who.int The metabolic profile of extractable 14C residues from both alcohol- and acid-labelled this compound showed a similar chromatographic pattern, suggesting no extensive esterase splitting activity on the parent compound. who.int Identifiable products in faeces and urine included the parent compound and 16 metabolites. who.int Studies suggest that orally administered this compound undergoes extensive hydrolysis and oxidation. who.int
Major metabolites detected in rat plasma include the hydrolysis product 2-methyl-3-phenylbenzyl alcohol and the oxidation product 2-methyl-3-phenylbenzoic acid (MPA). orst.edunepc.gov.au The proposed metabolic pathway in rats is similar to other pyrethroids, involving typical hydrolytic, oxidative, and conjugation processes. who.int While there are qualitative similarities in metabolism between rats, goats, and poultry, quantitative differences exist. fao.org In rats and goats, the major metabolites result from biphenyl (B1667301) ring oxidation. fao.org In poultry, oxidation of the dimethyl-cyclopropane group followed by the formation of fatty acid conjugates is a major metabolic pathway, differing from findings in rats and goats. fao.org
In vitro studies using rat and human hepatic microsomes have investigated age-dependent metabolism. researchgate.nettandfonline.com These studies suggest a major species difference in the age-dependent metabolism of this compound. researchgate.net In human liver microsomes, this compound is metabolized at a much higher rate in juveniles than in adults, while the opposite appears to be true in rat liver microsomes. researchgate.net Metabolism of this compound occurs primarily via the oxidative pathway, with a relatively lesser contribution (approximately 30%) from the hydrolytic pathway in both rat and human liver microsomes. researchgate.net this compound was not metabolized by liver cytosol from 15-day-old rats in one study, although it was metabolized by liver cytosol from older rats (21 and 90 days old) and adult humans. tandfonline.com
The metabolic profiles of this compound from in vitro studies are in agreement with those reported from in vivo animal metabolism studies. researchgate.net Pyrethroid metabolites are generally not acutely toxic, although emerging evidence suggests some sublethal toxicity, such as endocrine disrupting effects and immunotoxicity, for several main metabolites. researchgate.net
Environmental Remediation and Mitigation Strategies for Bifenthrin Contamination
Bioremediation Approaches for Bifenthrin-Contaminated Environments
Bioremediation, leveraging the metabolic capabilities of microorganisms and plants, offers a promising and environmentally friendly approach to degrade or remove This compound (B131952) from contaminated soils and water.
Application of Microbial Consortia and Isolated Strains for Degradation
Microbial degradation is a primary mechanism for pesticide breakdown and detoxification in soil. rovedar.com Numerous studies have identified bacterial and fungal strains capable of degrading this compound, either individually or as part of a consortium.
Isolated bacterial strains have shown significant potential in this compound degradation. For instance, Pseudomonas stutzeri (MTCC2300) has demonstrated the ability to degrade this compound at concentrations up to 10000 ppm in minimal broth over 16 days, with observed decreases in pH and increases in CO2 and NH3, indicating metabolic activity. rovedar.comresearchgate.net Another study isolated bacterial strains from tannery solid waste rhizosphere, identifying Xanthomonas and Bacillus species as efficient degraders. scirp.org Bacillus sp. and Xanthomonas sp. showed optimal this compound utilization at 25°C (pH 7) and 30°C (pH 7), respectively. scirp.org Bacillus pseudomycoides 3RF2C, isolated from orange tree leaves, achieved 88% biodegradation of this compound (initial concentration of 30.0 mg/L) in liquid culture medium after 5 days. researchgate.netnih.gov Delftia tsuruhatensis strain HLB-1, isolated from activated sludge, demonstrated a this compound degradation rate of 74.5% for an initial concentration of 200 mg/L after 5 days, with optimal conditions at pH 7.0, 30°C, and an inoculum amount of 100 mL/L. cabidigitallibrary.org Indigenous bacteria isolated from pesticide-contaminated soil, such as isolate IY1, have also shown significant potential, with one isolate achieving 73.42% this compound degradation after 8 days. wisdomlib.org Bacterial genera like Acinetobacter and Pseudomonas have been identified as having tolerance to high concentrations of this compound and cypermethrin (B145020), utilizing them as a carbon source. scielo.br
Fungi also play a role in this compound degradation, although their degradation rates can be slower than some bacteria. rovedar.com Studies have investigated the potential of various fungal strains. Penicillium chrysogenum has been found to be highly effective, degrading up to 85% of this compound over a 35-day incubation period. researchgate.netnih.gov This strain degrades this compound through hydrolytic cleavage of the carboxyl-ester linkage. nih.gov Other fungal strains capable of degrading this compound include Candida pelliculosa ZS-02, which showed high degradation efficiency over a wide range of temperatures (20-40 °C) and pH (5-9), completely metabolizing 50 mg/L this compound within 8 days under optimal conditions (32.3 °C and pH 7.2). researchgate.netnih.gov Aspergillus spp. and Achaetomium strumarium have also been implicated in this compound degradation. researchgate.net Some fungal strains, including Aspergillus niger, Talaromyces pinophilus, Trichoderma reesei, and Purpureocillium lilacinum, have demonstrated the ability to utilize this compound as a sole carbon source. x-mol.net
While microbial consortia can be effective, some studies suggest that using highly efficient isolated strains individually may yield better results for this compound degradation compared to a consortium of multiple strains. researchgate.netnih.gov However, bacterial consortia enriched from contaminated soil have also shown effectiveness in degrading beta-cyfluthrin, a related pyrethroid, and reducing its phytotoxicity. researchgate.net
Here is a table summarizing some research findings on this compound degradation by isolated microbial strains:
| Microorganism Species | Initial this compound Concentration | Degradation Percentage | Time Period | Conditions | Source(s) |
| Pseudomonas stutzeri | Up to 10000 ppm | Not specified | 16 days | Minimal broth | rovedar.comresearchgate.net |
| Bacillus pseudomycoides 3RF2C | 30.0 mg/L | 88% | 5 days | Liquid culture medium, 32°C, 130 rpm | researchgate.netnih.gov |
| Delftia tsuruhatensis HLB-1 | 200 mg/L | 74.5% | 5 days | pH 7.0, 30°C, 120 r/min vibrational speed, 100 mL/L inoculum | cabidigitallibrary.org |
| Isolate IY1 (Bacillus sp.) | Not specified | 73.42% | 8 days | Contaminated soil | wisdomlib.org |
| Penicillium chrysogenum | Not specified | Up to 85% | 35 days | Eutrophic conditions, glucose-rich medium | researchgate.netnih.gov |
| Candida pelliculosa ZS-02 | 50 mg/L | 100% | 8 days | Optimal: 32.3°C, pH 7.2 | researchgate.netnih.gov |
Phycoremediation Utilizing Microalgae
Phycoremediation, the use of algae for the removal of pollutants, is another viable strategy for addressing this compound contamination, particularly in aquatic environments. Microalgae can contribute to this compound removal through processes such as biodegradation and biosorption. nih.govresearchgate.netiwaponline.com
Studies have shown that microalgae isolated from natural water sources can be highly effective in removing this compound. Microalgae isolated from a lake in Southern Brazil were able to remove approximately 99% of this compound through biodegradation and biosorption processes over 20 cultivation days. nih.goviwaponline.com Photodegradation also contributed significantly to the removal in this study, accounting for over 77%. nih.goviwaponline.com The optimal condition for this phycoremediation process was found to be a 20% inoculum with a photoperiod of 18:6 hours. nih.goviwaponline.com
The mechanism of this compound removal by microalgae involves both biosorption and biodegradation. Biosorption is a passive process where the compound partitions into the hydrophobic biomass of the algae. iwaponline.com The carbohydrate structure of the microalgal cell wall can facilitate the biosorption of toxic contaminants. mdpi.com Bioaccumulation, a metabolism-dependent process, involves the active transport of pollutants into the algal cells for accumulation and metabolization. mdpi.com
While specific microalgal species predominantly used for this compound phycoremediation are still being actively researched, the potential of native microalgae from natural sources has been highlighted as a capable process for this compound elimination. sciepub.com Parachlorella kessleri has been identified as a predominant algal species facilitating biodegradation and biosorption of this compound. sciepub.com Comparing various algal species for pesticide removal, this compound has been concluded to be among the best-remediated pesticides, with biosorption-biodegradation being an efficient removal mechanism. researchgate.net
Here is a table summarizing research findings on this compound removal by microalgae:
| Microalgae Source/Species | Initial this compound Concentration | Removal Percentage | Time Period | Mechanism(s) | Conditions | Source(s) |
| Natural water source | Not specified | ~99% | 20 days | Biodegradation, Biosorption, Photodegradation | 20% inoculum, 18:6 h photoperiod | nih.goviwaponline.com |
| Parachlorella kessleri | Not specified | Not specified | Not specified | Biodegradation, Biosorption | Not specified | sciepub.com |
Adaptive Management and Monitoring Frameworks for Contaminated Waterways
Managing this compound contamination in waterways, particularly in complex systems like estuaries, requires comprehensive monitoring and adaptive management frameworks. This compound has been detected in urban runoff and wastewater treatment plant (POTW) samples, posing risks to aquatic organisms. epa.gov The presence of this compound and other pyrethroids in waterways is likely a long-term problem necessitating integrated management approaches. researchgate.net
Effective monitoring programs are essential to understand the distribution and concentration of this compound in waterways and assess its ecological impact. This includes characterizing water quality contaminant distribution, evaluating existing data to prioritize critical action areas, and developing comprehensive databases of contaminants. researchgate.net Monitoring should encompass both chemical analysis of contaminants and toxicity testing using representative aquatic species to provide a complete picture of water quality trends and the ecological effects of pollution. ca.gov Utilizing non-targeted analyses can help identify new contaminants of concern. ca.gov
Adaptive management frameworks provide a structured approach to address complex environmental problems like pesticide contamination. These frameworks involve a cycle of planning, implementation, monitoring, evaluation, and adjustment of management actions based on the monitoring results. researchgate.net Key elements of an adaptive management framework for contaminated waterways include identifying groups to participate in decision framework development, improving water quality monitoring, identifying areas of concern, quantifying needed reductions from pollution sources, and evaluating if management measures are effectively reducing contaminant concentrations. researchgate.net
Challenges in managing this compound in waterways include the sheer number of potential contaminants, the complexities of assessing their toxic effects, and the need for coordinated and integrated monitoring and science efforts. ca.gov Climate change, with potential changes in water temperatures and salinity, may also influence the behavior and uptake of pyrethroids like this compound in aquatic systems. researchgate.net Therefore, adaptive management strategies need to consider these interacting factors and incorporate flexibility to adjust to new information and changing environmental conditions.
Implementing effective management measures, such as best application practices to reduce runoff from agricultural and urban areas, is crucial to prevent this compound from entering waterways. fbn.com While point sources of contamination may be easier to mitigate, non-point sources like urban and agricultural runoff contribute significantly to the contaminant load in waterways. researchgate.netca.gov
A structured decision-making approach can aid practitioners in navigating the complexities of pesticide management in waterways. researchgate.net This involves clearly defining management objectives, identifying potential management actions, evaluating their potential outcomes based on monitoring data and scientific understanding, and selecting the most appropriate actions. The process is iterative, allowing for learning and adaptation as new information becomes available.
Future Research Directions and Concluding Remarks
Emerging Research Frontiers in Bifenthrin (B131952) Science
Emerging research frontiers in this compound science are increasingly focusing on understanding its complex interactions within various environmental compartments and biological systems. A key area of investigation involves the environmental fate and behavior of this compound, particularly its persistence and distribution in soil and aquatic environments. Studies continue to explore the sorption and degradation processes of this compound in different soil types, highlighting the influence of soil physicochemical characteristics on its distribution and the challenges associated with its partial decomposition bohrium.com. Research indicates that while this compound is stable to hydrolysis and photolysis, its biodegradation in soil can be slow, leading to its persistence bohrium.comepa.gov. Future research is needed to further elucidate the factors affecting its degradation rates and to develop more effective strategies for its removal from contaminated sites grin.com.
Another significant frontier is the study of this compound's impact on non-target organisms, especially aquatic species. Research utilizes aquatic species like zebrafish and salmon as models to understand the environmental toxicology of this compound, employing multidisciplinary approaches including molecular biology, immunology, behavior, and physiology ucdavis.edu. Studies have shown that sub-lethal exposures to this compound can impact stress responses and behavior in juvenile Chinook Salmon ucdavis.edu. Furthermore, investigations into urban waterways have frequently detected this compound at concentrations potentially toxic to aquatic life, emphasizing the need to identify the specific sources contributing to this contamination frontiersin.org. Future research should continue to explore the effects of this compound on a wider range of aquatic organisms and at various life stages, particularly in estuarine and bay environments where contamination in fine sediments may pose a threat windows.netnih.gov.
The development of insecticide resistance in pest populations exposed to this compound remains a critical research area. Studies are investigating the molecular mechanisms underlying this compound resistance in various insect and mite species, such as the two-spotted spider mite and the corn leafhopper (Dalbulus maidis) nih.govresearchgate.netnih.gov. Research has identified the potential roles of metabolic processes, target-site alterations, and reduced cuticle penetration in conferring resistance unl.edu. Transcriptomic analyses are being employed to identify genes associated with detoxification enzymes that may contribute to this compound resistance nih.govnih.gov. Future research is essential to fully decipher the precise mechanisms of resistance and to develop effective resistance management strategies nih.govresearchgate.net.
Interdisciplinary Approaches to Address this compound-Related Challenges
Addressing the multifaceted challenges associated with this compound necessitates interdisciplinary approaches that integrate knowledge and methodologies from various scientific fields. The study of this compound's environmental impact, for instance, benefits from the combination of analytical chemistry to measure its presence in different matrices, environmental science to understand its fate and transport, and toxicology to assess its effects on ecosystems and organisms bohrium.comucdavis.edufrontiersin.orgwindows.netnih.gov. Research utilizing multidisciplinary approaches, including molecular biology, immunology, behavior, and physiology, is crucial for a comprehensive understanding of how aquatic organisms respond to this compound exposure ucdavis.edu.
Investigating insecticide resistance involves collaboration between entomologists, geneticists, molecular biologists, and toxicologists. Transcriptomic and genomic studies are being used to identify the genes and molecular pathways involved in resistance development nih.govnih.gov. This requires expertise in molecular techniques, bioinformatics for data analysis, and a deep understanding of insect physiology and genetics nih.govnih.gov. Future research should continue to integrate these disciplines to develop effective resistance monitoring programs and design strategies to mitigate the evolution and spread of resistance researchgate.netunl.edu.
The development of bioremediation strategies for this compound-contaminated environments is another area where interdisciplinary collaboration is vital. This involves microbiologists to identify and characterize this compound-degrading microorganisms, environmental engineers to develop and implement bioremediation techniques, and soil scientists to understand the interactions between this compound, microorganisms, and the soil matrix grin.comfrontiersin.org. Research is focused on isolating bacteria and fungi capable of degrading pyrethroids, including this compound, and evaluating their potential for cleaning up contaminated soils grin.comfrontiersin.org. Studies on the degradation of this compound by lactic acid bacteria in food commodities also highlight the potential of microbial approaches researchgate.net.
Furthermore, addressing the broader implications of this compound use requires integrating social science perspectives with natural science research. Understanding human behaviors related to pesticide application, identifying potential sources of contamination in urban and agricultural settings, and developing effective risk management strategies necessitate collaboration between environmental scientists, public health experts, and social scientists frontiersin.orgwindows.net. Research is needed to bridge knowledge gaps regarding the presence and impact of pesticides like this compound in urban environments and to inform more informed risk management practices frontiersin.orgwindows.net. The development of integrated pest management (IPM) strategies, which combine chemical controls with biological and cultural methods, also requires an interdisciplinary approach involving entomologists, agronomists, and extension specialists openpr.com.
Knowledge Gaps and Priorities for Future Investigation
Despite existing research, several knowledge gaps regarding this compound remain, highlighting priorities for future investigation. A significant gap lies in fully understanding the long-term and sublethal effects of this compound exposure on a wide range of non-target organisms, particularly in complex natural environments ucdavis.eduwindows.netnih.gov. While some studies have examined acute and sublethal effects on specific aquatic species, more research is needed to assess impacts across different trophic levels and life stages, as well as the potential for bioaccumulation and trophic transfer epa.govucdavis.edunih.gov. The interactive effects of this compound with other contaminants and environmental stressors, such as elevated temperature and salinity, also warrant further investigation ca.govresearchgate.net.
Identifying and quantifying the specific sources and pathways of this compound contamination in various environments, particularly urban runoff and estuarine systems, is another key priority frontiersin.orgwindows.net. While studies have detected this compound in urban waterways and sediments, pinpointing the precise origins of this contamination is crucial for developing effective mitigation strategies frontiersin.orgwindows.net. Research is needed to improve monitoring techniques and develop a comprehensive understanding of this compound's distribution and persistence in these complex systems windows.netresearchgate.net.
Further research is required to fully elucidate the molecular and physiological mechanisms of insecticide resistance to this compound in diverse pest populations nih.govresearchgate.netnih.govunl.edu. While some genes and mechanisms have been identified, the complexity of polygenic resistance and the potential for cross-resistance with other insecticides need more in-depth study researchgate.netunl.edu. Understanding the evolutionary dynamics of resistance and developing predictive models are crucial for designing sustainable pest management programs unl.edumdpi.com.
The development and evaluation of novel and environmentally friendly approaches for this compound degradation and remediation represent a significant research priority grin.comfrontiersin.org. While bioremediation shows promise, further research is needed to identify more efficient microbial strains and optimize degradation conditions in various environmental matrices grin.comfrontiersin.orgresearchgate.net. Exploring innovative formulation technologies, such as nanopesticides, also requires continued research to ensure their efficacy, stability, and environmental safety researchgate.net.
Q & A
Q. What experimental designs are commonly used to optimize bifenthrin degradation in microbial studies?
Response surface methodology (RSM), particularly the Box-Behnken design, is widely employed to analyze the interactive effects of variables like temperature, pH, and inoculum size on this compound degradation. This approach uses a quadratic polynomial model to predict optimal conditions, validated via statistical software (e.g., SAS). For example, a three-variable Box-Behnken design with 15 experimental runs and center-point replication can identify optimal degradation parameters (e.g., 32.3°C, pH 7.2) .
Q. How is this compound’s genotoxicity assessed in model organisms?
The somatic mutation and recombination test (SMART) in Drosophila melanogaster is a standardized method. It involves exposing larvae to this compound and quantifying wing spot mutations. Statistical power analysis (e.g., Frei & Würgler, 1995) ensures sample sizes are sufficient to detect significant differences, with data analyzed using non-parametric tests like the Mann-Whitney U test .
Q. What methodologies are used to quantify this compound’s agricultural efficacy against pests?
Field trials often employ a Randomized Complete Block Design (RCBD) to evaluate this compound’s impact on pest populations (e.g., E. vittella in okra). Data are transformed (e.g., log or square root) to meet normality assumptions and analyzed at a 5% significance level. Dose-response curves compare LC50 values across treatments, with post-hoc tests (e.g., Tukey’s HSD) identifying significant differences .
Advanced Research Questions
Q. How can contradictory findings in this compound’s carcinogenic potential be reconciled?
Discrepancies in rodent studies (e.g., EPA’s "possible carcinogen" classification vs. low-dose safety claims) require meta-analyses of dose-response curves, species-specific metabolic pathways, and exposure duration. Cross-referencing in vitro mutagenicity assays (e.g., Ames test) with in vivo tumorigenicity data can clarify mechanisms. For instance, this compound’s low bioavailability in humans (1.5–14% residual in tea leaves) may explain reduced carcinogenic risk compared to rodents .
Q. What advanced statistical approaches resolve conflicting data on this compound resistance in insects?
Genomic selection signatures (e.g., selective sweeps) combined with historical pesticide usage data (e.g., California Department of Pesticide Regulation records) can identify resistance drivers. For example, kdr mutations correlate with DDT resistance but not this compound resistance in Anopheles populations. LC50 bioassays (e.g., CPQ vs. R347 strains) and transcriptomics (e.g., 1.6-fold upregulation of detoxification genes) validate resistance mechanisms .
Q. How do biphenyl cleavage pathways in microbial degradation reduce this compound’s environmental persistence?
Candida pelliculosa strain ZS-02 degrades this compound via hydrolysis of the carboxylester linkage, producing intermediates like cyclopropanecarboxylic acid and 2-methyl-3-biphenylyl methanol. GC-MS analysis confirms subsequent biphenyl cleavage into non-toxic metabolites (e.g., 4-trifluoromethoxy phenol). Michaelis-Menten kinetics (qmax = 1.7015 day<sup>−1</sup>, Ks = 86.2259 mg·L<sup>−1</sup>) quantify degradation efficiency under varying substrate concentrations .
Methodological Guidance for Contradictory Data
Q. How to address variability in this compound’s vapor pressure measurements?
Dynamic vapor sorption (DVS) vacuum techniques at elevated temperatures (e.g., 65°C) extrapolate low vapor pressures (5.42 × 10<sup>−7</sup> Torr at 25°C) using the Clausius-Clapeyron equation. Comparative studies with Knudsen effusion methods validate reproducibility. For instance, polymorph stability (e.g., caffeine Form II) must be controlled to avoid measurement artifacts .
Q. What protocols ensure reproducibility in soil bioremediation studies using this compound-degrading microbes?
Detailed supplementary materials must include strain characterization (e.g., API tests, 18S rDNA sequencing), GC-MS spectra of metabolites, and soil microcosm conditions (e.g., moisture, organic content). Replicate experiments (n ≥ 3) with sterile and non-sterile soil controls distinguish biotic vs. abiotic degradation. Reporting degradation rates as mg·kg<sup>−1</sup>·day<sup>−1</sup> standardizes comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
